molecular formula C7H13ClN2 B1399510 4-Methylpiperidine-4-carbonitrile hydrochloride CAS No. 948894-26-6

4-Methylpiperidine-4-carbonitrile hydrochloride

Cat. No.: B1399510
CAS No.: 948894-26-6
M. Wt: 160.64 g/mol
InChI Key: UWLNGLZSXULFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperidine-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2 and its molecular weight is 160.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylpiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-7(6-8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLNGLZSXULFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726986
Record name 4-Methylpiperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948894-26-6
Record name 4-Methylpiperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperidine-4-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-4-carbonitrile Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylpiperidine-4-carbonitrile hydrochloride, a pivotal intermediate in modern pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's molecular structure, details a robust synthesis protocol, provides an in-depth analysis of its spectral characteristics, and explores its applications in the synthesis of therapeutic agents.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, present in a vast number of approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. This compound serves as a crucial building block, offering a strategic entry point for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). This guide will elucidate the key technical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a salt, which enhances its stability and solubility in polar solvents, a desirable trait for many chemical reactions. The core structure consists of a piperidine ring substituted at the 4-position with both a methyl group and a nitrile group. The protonated piperidine nitrogen forms an ionic bond with a chloride ion.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 948894-26-6[2]
Molecular Formula C₇H₁₃ClN₂[3]
Molecular Weight 160.65 g/mol [3]
Appearance White to pale-yellow solid
InChI Key UWLNGLZSXULFBT-UHFFFAOYSA-N
Canonical SMILES CC1(CCNCC1)C#N.Cl

The presence of a quaternary carbon at the 4-position introduces a fixed stereocenter, which can be a critical design element in drug development. The nitrile group is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Strecker Synthesis cluster_step4 Step 4: Deprotection & Salt Formation cluster_end Final Product start1 1-Benzyl-4-piperidone step1 Formation of 1-Benzyl-4-methylpiperidin-4-ol start1->step1 start2 CH₃MgBr start2->step1 step2 Formation of 1-Benzyl-4-methyl-4-piperidone step1->step2 step3 Formation of 1-Benzyl-4-methylpiperidine-4-carbonitrile step2->step3 step4 Hydrogenolysis (H₂, Pd/C) step3->step4 reagents3 NH₄Cl, NaCN reagents3->step3 step5 HCl Addition step4->step5 end_product 4-Methylpiperidine-4-carbonitrile Hydrochloride step5->end_product Analytical_Workflow cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation cluster_purity Purity Assessment cluster_output Final Characterization sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir purity HPLC / LC-MS sample->purity structure_confirm Confirm Carbon-Hydrogen Framework and Connectivity nmr->structure_confirm functional_group Identify Key Functional Groups (-C≡N, -NH₂⁺) ftir->functional_group output Verified Structure and Purity structure_confirm->output functional_group->output purity->output

References

An In-depth Technical Guide to the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of 4-Methylpiperidine-4-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Strecker reaction, a classic and efficient method for the preparation of α-aminonitriles. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and address critical safety and handling considerations, particularly concerning the use of cyanide reagents. The information presented herein is intended to equip researchers with the knowledge and procedures necessary for the safe and successful synthesis of this important chemical intermediate.

Introduction and Significance

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The piperidine scaffold is a common motif in a wide array of biologically active molecules, and the presence of a 4-methyl and a 4-cyano group offers versatile handles for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.

The synthesis of such intermediates is a critical step in the drug development pipeline. A reliable and scalable synthetic route is paramount. The pathway detailed in this guide, centered around the Strecker synthesis, represents a time-tested and efficient approach to obtaining this compound.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through a two-step process:

  • Strecker Synthesis: The formation of the α-aminonitrile, 4-Methylpiperidine-4-carbonitrile, from the corresponding ketone, 1-methyl-4-piperidone.

  • Salt Formation: The conversion of the free base to its hydrochloride salt.

The cornerstone of this pathway is the Strecker synthesis, a three-component reaction involving a ketone, an ammonia source, and a cyanide source.[1][2][3]

Mechanism of the Strecker Synthesis:

The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion.[1][2]

  • Step 1: Imine Formation: 1-methyl-4-piperidone reacts with ammonia (generated in situ from ammonium chloride) to form an intermediate hemiaminal, which then dehydrates to yield a protonated imine (an iminium ion).

  • Step 2: Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile, 4-Methylpiperidine-4-carbonitrile.

This reaction is typically carried out in a one-pot fashion, with all three components reacting in a suitable solvent system.

Experimental Protocol

This protocol is adapted from established procedures for the Strecker synthesis on ketones and should be performed by trained personnel in a well-ventilated fume hood.[4]

Materials:

  • 1-methyl-4-piperidone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ammonia solution (e.g., 7 M in methanol)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and thermocouple

  • Addition funnel

  • Cooling bath (ice-water or other)

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory. A face shield is recommended.

Part A: Synthesis of 4-Methylpiperidine-4-carbonitrile (Strecker Reaction)
  • Reaction Setup: In a round-bottom flask, combine ammonium chloride (1.1 equivalents) and sodium cyanide (1.05 equivalents).

  • Solvent Addition: Add a solution of ammonia in methanol (e.g., 7 M) and cool the resulting slurry to 0-5 °C in an ice bath.

  • Substrate Addition: Slowly add 1-methyl-4-piperidone (1.0 equivalent) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or distillation if necessary.

Part B: Formation of this compound
  • Dissolution: Dissolve the purified 4-Methylpiperidine-4-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_strecker Strecker Synthesis cluster_salt Salt Formation 1_methyl_4_piperidone 1-Methyl-4-piperidone aminonitrile 4-Methylpiperidine-4-carbonitrile 1_methyl_4_piperidone->aminonitrile Reaction reagents NH4Cl, NaCN, NH3/MeOH product 4-Methylpiperidine-4-carbonitrile Hydrochloride aminonitrile->product Acidification hcl HCl in Ether

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis. The values are indicative and may be optimized for specific laboratory conditions and scales.

ParameterValueUnitNotes
Strecker Reaction
1-methyl-4-piperidone1.0eq
Ammonium chloride1.1eq
Sodium cyanide1.05eq
Reaction Temperature20-40°CExothermic reaction; cooling may be required.
Reaction Time4-24hoursMonitor by TLC or GC-MS.
Yield (crude)80-95%Dependent on reaction conditions and work-up.
Salt Formation
HCl solution1.1eq
Yield>95%Typically a high-yielding step.

Trustworthiness: Safety and Handling of Cyanide

The use of cyanide salts in this synthesis necessitates strict adherence to safety protocols due to their high toxicity.[5][6][7][8][9][10][11]

Key Safety Precautions:

  • Engineering Controls: All manipulations involving cyanide salts must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are suitable for short-term use, but heavier gloves like neoprene or butyl rubber are recommended for extended handling), and chemical splash goggles. A face shield is also recommended.[6][7]

  • Preventing HCN Gas Formation: Cyanide salts react with acids to produce highly toxic hydrogen cyanide (HCN) gas. Therefore, cyanide-containing solutions must be kept basic (pH > 10). Never store or mix cyanide waste with acidic waste.[5]

  • Emergency Preparedness: An emergency plan should be in place before starting any work with cyanides. This includes having a cyanide antidote kit available and ensuring that personnel are trained in its use. Calcium gluconate gel should be readily accessible for skin contact.

Quenching and Disposal of Cyanide Waste:

All cyanide-containing waste, including solutions, contaminated solids, and empty containers, must be treated as hazardous waste.[5]

  • Quenching: Small amounts of residual cyanide in reaction mixtures or on glassware can be quenched by treatment with an excess of sodium hypochlorite solution (bleach) under basic conditions (pH > 10). This oxidation process converts cyanide to the less toxic cyanate. This procedure should be performed in a fume hood.[5]

  • Disposal: All cyanide waste must be collected in clearly labeled, dedicated, and sealed containers. These containers should be stored in a secure area away from acids.[5]

Conclusion

The synthesis of this compound via the Strecker reaction is a practical and efficient method for obtaining this valuable chemical intermediate. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and, most importantly, following stringent safety procedures for handling cyanide, researchers can confidently and safely produce this compound for their drug discovery and development endeavors. The information provided in this guide serves as a comprehensive resource to support these efforts.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylpiperidine-4-carbonitrile hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a structural motif, the 4-cyano-4-methylpiperidine core serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of a quaternary carbon at the 4-position, bearing both a methyl and a cyano group, offers a unique steric and electronic profile that can be exploited to modulate the pharmacological properties of a lead compound. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite starting materials, the underlying chemical principles, and the strategic considerations for each pathway.

Synthetic Strategies and Core Starting Materials

The synthesis of this compound can be approached through several distinct retrosynthetic pathways. This guide will focus on three plausible and chemically robust strategies:

  • The Strecker Synthesis from 1-Methyl-4-piperidone: A direct, convergent approach to construct the α-aminonitrile functionality.

  • Cyclization of a Bis(2-haloethyl)amine with Propionitrile: A method that builds the piperidine ring and sets the quaternary center in a single key step.

  • C-Alkylation of a 4-Cyanopiperidine Precursor: A sequential approach involving the formation of the piperidine-4-carbonitrile scaffold followed by methylation at the C4 position.

Route 1: The Strecker Synthesis Pathway

The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles from aldehydes or ketones.[1][2] The reaction involves the condensation of a carbonyl compound with an amine and a cyanide source. For the synthesis of an α,α-disubstituted aminonitrile like 4-Methylpiperidine-4-carbonitrile, a ketone is used as the starting carbonyl compound.[3]

Core Starting Materials for the Strecker Synthesis
Starting MaterialChemical StructureKey Properties & Role
1-Methyl-4-piperidone
alt text
CAS: 1445-73-4Role: Ketone substrate providing the piperidine backbone and the C4 carbon for cyanation.
Cyanide Source (e.g., KCN, NaCN, TMSCN)KCN / NaCN / (CH₃)₃SiCNRole: Provides the nitrile group. Trimethylsilyl cyanide (TMSCN) is often used for milder reaction conditions.
Amine Source (e.g., Methylamine, Ammonium Chloride)CH₃NH₂ / NH₄ClRole: In this intramolecular variant, the nitrogen is already present in the ring. An external amine is not required, but an acid catalyst (like HCl from methylamine hydrochloride) is often used to facilitate iminium ion formation.
Solvent (e.g., Methanol, Ethanol, Water)-Role: Provides the reaction medium. The choice of solvent depends on the specific cyanide source and reaction conditions.
Conceptual Workflow and Mechanistic Insights

The Strecker synthesis in this context is a variation where the amine is part of the ketone substrate. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.

Strecker_Synthesis ketone 1-Methyl-4-piperidone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ h_plus H⁺ iminium Iminium Ion Intermediate protonated_ketone->iminium - H₂O product 4-Methylpiperidine-4-carbonitrile iminium->product + CN⁻ cn_minus CN⁻ final_product 4-Methylpiperidine-4-carbonitrile HCl product->final_product + HCl hcl HCl

Caption: Strecker synthesis of 4-Methylpiperidine-4-carbonitrile.

Expertise & Experience: The key to a successful Strecker synthesis is the efficient formation of the iminium ion intermediate. In the case of 1-methyl-4-piperidone, the reaction is facilitated by an acidic medium which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] The subsequent intramolecular dehydration leads to the cyclic iminium ion. The nucleophilic attack of the cyanide ion then occurs from either face of the planar iminium ion, leading to a racemic mixture of the product. The final step involves the addition of hydrochloric acid to precipitate the hydrochloride salt.

Protocol Note: The synthesis of the starting material, 1-Methyl-4-piperidone, is well-established and can be achieved through methods like the Dieckmann cyclization of the Michael adduct of methylamine and ethyl acrylate, or via a Mannich-type reaction with diethyl acetonedicarboxylate, formaldehyde, and methylamine.[4][5][6][7]

Route 2: Bimolecular Cyclization Pathway

This approach constructs the piperidine ring through the reaction of a nitrogen mustard derivative with a carbanion derived from a nitrile. This method is particularly useful for creating quaternary centers at the C4 position of the piperidine ring.

Core Starting Materials for Bimolecular Cyclization
Starting MaterialChemical StructureKey Properties & Role
N,N-bis(2-chloroethyl)methylamine
alt text
CAS: 51-75-2Role: Provides the nitrogen and the C2, C3, C5, and C6 atoms of the piperidine ring. It acts as a bis-electrophile.
Propionitrile CH₃CH₂CNCAS: 107-12-0Role: Provides the C4 carbon, the methyl group, and the nitrile group. It acts as the nucleophile after deprotonation.
Strong Base (e.g., NaH, LDA, NaOH)-Role: Deprotonates propionitrile to generate the nucleophilic carbanion.
Phase-Transfer Catalyst (PTC) (e.g., TBAB, TEBA)-Role: Facilitates the reaction between the aqueous base and the organic-soluble reactants.[8][9][10][11]
Solvent (e.g., Toluene, Dichloromethane)-Role: Provides the organic phase for the reaction.
Conceptual Workflow and Mechanistic Insights

This synthesis relies on the generation of a carbanion from propionitrile, which then acts as a nucleophile in a double alkylation reaction with N,N-bis(2-chloroethyl)methylamine.

Cyclization_Reaction propionitrile Propionitrile carbanion Propionitrile Carbanion propionitrile->carbanion - H⁺ base Strong Base intermediate Mono-alkylated Intermediate carbanion->intermediate + N,N-bis(2-chloroethyl)methylamine bis_chloro N,N-bis(2-chloroethyl)methylamine cyclization Intramolecular Cyclization intermediate->cyclization Intramolecular SN2 product 4-Methylpiperidine-4-carbonitrile cyclization->product final_product 4-Methylpiperidine-4-carbonitrile HCl product->final_product + HCl hcl HCl

Caption: Bimolecular cyclization to form the piperidine ring.

Expertise & Experience: The success of this reaction often hinges on the use of phase-transfer catalysis (PTC) when using an inorganic base like sodium hydroxide.[9][10] The PTC, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the propionitrile. The resulting carbanion then reacts with one of the chloroethyl arms of the nitrogen mustard. A second, intramolecular SN2 reaction then closes the ring. Careful control of reaction conditions is necessary to minimize polymerization and other side reactions. The starting material, N,N-bis(2-chloroethyl)methylamine, is a nitrogen mustard and a potent alkylating agent, requiring specialized handling procedures.

Route 3: C-Alkylation of a 4-Cyanopiperidine Precursor

This synthetic strategy involves the initial preparation of a 1-methyl-4-cyanopiperidine scaffold, followed by the introduction of the second methyl group at the C4 position.

Core Starting Materials for C-Alkylation
Starting MaterialChemical StructureKey Properties & Role
1-Methyl-4-cyanopiperidine
alt text
Role: The substrate for C4-alkylation.
Strong Base (e.g., LDA, NaHMDS)-Role: Deprotonates the C4 position, alpha to the nitrile group, to form a carbanion.
Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate)CH₃I / (CH₃)₂SO₄Role: Provides the methyl group for the alkylation reaction.
Aprotic Solvent (e.g., THF, Diethyl ether)-Role: Provides an anhydrous reaction medium for the formation and reaction of the carbanion.
Conceptual Workflow and Mechanistic Insights

This route is a two-step process: the synthesis of the 1-methyl-4-cyanopiperidine intermediate, followed by its deprotonation and alkylation.

C_Alkylation cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: C4-Alkylation isonipecotamide Isonipecotamide dehydration Dehydration (e.g., POCl₃) isonipecotamide->dehydration cyanopiperidine 4-Cyanopiperidine dehydration->cyanopiperidine n_methylation N-Methylation cyanopiperidine->n_methylation intermediate 1-Methyl-4-cyanopiperidine n_methylation->intermediate carbanion C4-Carbanion intermediate->carbanion + Base base Strong Base (LDA) product 4-Methylpiperidine-4-carbonitrile carbanion->product + CH₃I methyl_iodide CH₃I final_product 4-Methylpiperidine-4-carbonitrile HCl product->final_product + HCl

Caption: C-Alkylation pathway for synthesis.

Expertise & Experience: The first part of this route, the synthesis of 4-cyanopiperidine, is often accomplished by the dehydration of isonipecotamide. This can be followed by N-methylation using a suitable methylating agent. The key step is the C4-alkylation. The proton at the C4 position, being alpha to the electron-withdrawing nitrile group, is acidic enough to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is then quenched with an electrophilic methyl source like methyl iodide. Anhydrous conditions are critical for this step to prevent quenching of the carbanion by water.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Strecker SynthesisRoute 2: Bimolecular CyclizationRoute 3: C-Alkylation
Convergence Highly convergentConvergentLinear/Sequential
Key Starting Materials 1-Methyl-4-piperidoneN,N-bis(2-chloroethyl)methylamine, PropionitrileIsonipecotamide, Methylating Agent
Handling Hazards Standard laboratory hazardsRequires handling of highly toxic nitrogen mustardStandard laboratory hazards
Key Challenges Control of reaction conditions to favor iminium formationMinimizing side reactions, handling of hazardous materialsAnhydrous conditions for C-alkylation
Industrial Scalability Potentially scalableMay be limited by safety and handling concernsScalable, but multi-step

Conclusion

The selection of a synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available. The Strecker synthesis offers a direct and efficient route from a readily accessible piperidone precursor. The bimolecular cyclization is an elegant approach for ring formation but involves hazardous materials that may be prohibitive for some research environments. The C-alkylation route is a logical, step-wise approach that relies on well-understood reactions, although it is less convergent than the other methods. Each of these pathways provides a viable strategy for accessing this important synthetic building block, and a thorough understanding of the starting materials and reaction mechanisms is paramount for successful execution.

References

Chemical reactivity of 4-Methylpiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Introduction

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a sterically hindered quaternary carbon center, a reactive nitrile group, and a secondary amine masked as a hydrochloride salt, offers a unique platform for the synthesis of complex molecular architectures. Piperidine scaffolds are prevalent in over twenty classes of pharmaceuticals and numerous alkaloids, making their derivatives valuable starting points for drug discovery pipelines.[1] This guide provides an in-depth exploration of the core chemical reactivity of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and protocols. It is designed for scientists and professionals seeking to leverage this versatile intermediate for the creation of novel chemical entities.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's properties is fundamental to predicting its behavior in a chemical reaction. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 948894-26-6[2][3][4]
Molecular Formula C₇H₁₃ClN₂[3][4]
Molecular Weight 160.65 g/mol [3][5]
Appearance White to pale-yellow solid[5]
Storage Conditions Store in refrigerator (2 to 8 °C) under an inert atmosphere[4][5]
SMILES N1CCC(C)(C#N)CC1.[H]Cl[6]

Structural Insights into Reactivity:

The molecule's reactivity is dictated by two primary functional groups: the piperidine nitrogen and the nitrile group.

  • The Piperidine Nitrogen: As a hydrochloride salt, the secondary amine is protonated (R₂NH₂⁺), rendering it non-nucleophilic. To engage this site in reactions such as alkylation or acylation, it must first be deprotonated using a suitable base to liberate the lone pair of electrons on the nitrogen. The resulting free amine is a potent nucleophile.[7]

  • The Nitrile Group (-C≡N): This group is a versatile electrophilic center. The carbon atom is susceptible to attack by nucleophiles, and the entire group can be transformed through hydrolysis or reduction into other valuable functional groups like amides, carboxylic acids, or primary amines.[7] The presence of a quaternary carbon alpha to the nitrile sterically shields this group, which can influence reaction kinetics compared to unhindered nitriles.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol N Piperidine Nitrogen (Nucleophilic Site after Deprotonation) N->mol CN Nitrile Group (Electrophilic Site for Hydrolysis/Reduction) CN->mol

Caption: Key reactive centers of 4-Methylpiperidine-4-carbonitrile.

Core Chemical Reactivity

This section details the principal transformations of the molecule, categorized by the reactive functional group.

Reactions at the Piperidine Nitrogen

As the starting material is a hydrochloride salt, all reactions at the nitrogen require the addition of at least one equivalent of a base to neutralize the HCl and liberate the free secondary amine.

A. N-Alkylation

N-alkylation is a foundational reaction for introducing substituents onto the piperidine ring, a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen attacks an electrophilic alkyl halide.

  • Causality: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is preferred to avoid competing with the alkylating agent.[8] Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base and promote the Sₙ2 reaction pathway without interfering.[8][9]

N_Alkylation_Workflow start 4-Methylpiperidine-4- carbonitrile HCl reaction Reaction Vessel (Heat if necessary) start->reaction reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkyl-4-methyl- piperidine-4-carbonitrile purification->product Nitrile_Reduction start R-C≡N product R-CH₂-NH₂ start->product  LiAlH₄, then H₂O or H₂, Raney Ni reagents [H]

References

An In-depth Technical Guide to the Solubility Profile of 4-Methylpiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 4-Methylpiperidine-4-carbonitrile hydrochloride. Given the current lack of publicly available quantitative solubility data for this compound, this document emphasizes the establishment of a robust experimental protocol for its determination.

Introduction and Physicochemical Overview

This compound is a piperidine derivative with the CAS number 948894-26-6.[1][2] Its structure, featuring a hydrophilic hydrochloride salt and a more lipophilic methyl and carbonitrile-substituted piperidine ring, suggests a nuanced solubility profile that is highly dependent on the solvent system. Understanding this profile is critical for applications in medicinal chemistry, process development, and formulation science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 948894-26-6[1][2]
Molecular Formula C₇H₁₃ClN₂[3][4]
Molecular Weight 160.65 g/mol [2][3][4]
Physical State Solid (White to Pale-yellow to Yellow-brown)[3][4]
Storage Conditions Store in Refrigerator (2 to 8 °C), Inert atmosphere[3][4]

The hydrochloride salt form is expected to enhance aqueous solubility compared to its free base. However, the presence of the methyl group and the overall molecular structure will influence its solubility in organic solvents.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." For this compound, we can anticipate the following:

  • Aqueous Solubility: The ionic nature of the hydrochloride salt will promote solubility in polar protic solvents like water. The pH of the aqueous medium will be a critical factor; solubility is expected to be higher in acidic to neutral conditions where the piperidine nitrogen remains protonated.

  • Organic Solubility: Solubility in organic solvents will be a function of the solvent's polarity. Polar aprotic solvents (e.g., DMSO, DMF) are likely to be effective. Solubility in non-polar solvents (e.g., hexane, toluene) is expected to be low. Alcohols (e.g., methanol, ethanol) may offer intermediate solubility due to their ability to engage in hydrogen bonding and solvate the ionic and non-polar portions of the molecule.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[5] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (purity >97%)

  • Calibrated analytical balance

  • A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

  • Vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound into vials B Add a precise volume of solvent A->B C Seal vials and place on shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm filter E->F G Dilute sample and analyze by HPLC F->G I Calculate concentration from calibration curve G->I Compare H Prepare calibration curve with known standards H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[5]

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and visually confirm the presence of undissolved solid.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.

  • Quantification by HPLC:

    • Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve and back-calculate the solubility in the original solvent, expressing the result in units such as mg/mL or µg/mL.

Safety and Handling

This compound should be handled with care. The following hazard statements have been associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3][4]

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

SolventSolubility (mg/mL)
Deionized WaterTo be determined
PBS (pH 7.4)To be determined
MethanolTo be determined
EthanolTo be determined
AcetonitrileTo be determined
DMSOTo be determined

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. By following the detailed protocol and adhering to principles of scientific integrity, researchers can generate reliable data that is essential for advancing drug discovery and development projects involving this compound. The causality behind each step, from ensuring an excess of solute to the use of a validated analytical method, contributes to a self-validating system for data generation.

References

A Technical Guide to the Storage, Stability, and Handling of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methylpiperidine-4-carbonitrile hydrochloride is a pivotal building block in medicinal chemistry and drug development. Its structural integrity is paramount for the synthesis of active pharmaceutical ingredients (APIs) with predictable properties and purity profiles. This technical guide provides an in-depth analysis of the compound's stability, outlining the chemical rationale for its formulation as a hydrochloride salt. We will explore potential degradation pathways and establish field-proven protocols for optimal storage, handling, and purity assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and stability of this key intermediate for successful downstream applications.

Core Chemical and Physical Characteristics

This compound is a bifunctional molecule featuring a saturated heterocyclic piperidine ring and a nitrile group. The hydrochloride salt form is crucial for its stability and handling properties. Understanding its fundamental structure is the first step in appreciating its chemical behavior.

The core structure contains a tertiary amine within the piperidine ring, which is protonated by hydrochloric acid. This structural feature is the primary determinant of the compound's stability, as will be discussed in Section 2.

Figure 1: Chemical Structure Overview cluster_functional_groups Key Functional Groups main 4-Methylpiperidine-4-carbonitrile HCl C₇H₁₃ClN₂ MW: 160.64 g/mol piperidine Piperidinium Cation main->piperidine Site of Protonation (Enhanced Stability) nitrile Nitrile Group main->nitrile Susceptible to Hydrolysis methyl C4-Methyl Group main->methyl Steric Influence

Caption: Figure 1: Key structural features of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 948894-26-6[1][2]
Molecular Formula C₇H₁₃ClN₂[1][2]
Molecular Weight 160.64 g/mol [1][3]
Appearance White to Pale-yellow to Yellow-brown Solid[3]
Recommended Storage 2 to 8 °C, under inert atmosphere[1][3]

The Rationale for Hydrochloride Salt Formulation: Enhancing Chemical Stability

In drug development and organic synthesis, amines are frequently converted to their hydrochloride salts for compelling reasons related to stability and handling. The free base form of 4-methylpiperidine-4-carbonitrile, like many amines, possesses a lone pair of electrons on the nitrogen atom. This lone pair is a site of reactivity, making the free base susceptible to atmospheric oxidation, which can lead to the formation of N-oxides and other degradation products.[4]

By treating the free base with hydrochloric acid (HCl), the nitrogen atom is protonated, forming a positively charged piperidinium cation and a chloride anion. This process has two primary benefits:

  • Prevention of Oxidation: The protonation effectively sequesters the lone pair of electrons, making them unavailable for oxidative reactions.[4] This is the single most important factor contributing to the long-term shelf stability of the compound.

  • Improved Physical Properties: Amine free bases are often oils or low-melting-point solids, which can be difficult to handle, weigh accurately, and purify. The resulting salt is typically a crystalline, non-volatile solid, simplifying its manipulation in a laboratory setting.

Figure 2: Amine Protonation Mechanism cluster_key Consequence of Protonation Free Base\n(Piperidine Derivative) Free Base (Piperidine Derivative) Hydrochloride Salt\n(Piperidinium Cation) Hydrochloride Salt (Piperidinium Cation) Free Base\n(Piperidine Derivative)->Hydrochloride Salt\n(Piperidinium Cation) + HCl (Protonation) Hydrochloride Salt\n(Piperidinium Cation)->Free Base\n(Piperidine Derivative) + Base (Deprotonation) key Lone Pair on Nitrogen is Sequestered Resistance to Oxidation is Increased Enhanced Chemical Stability

Caption: Figure 2: The reversible protonation enhancing stability.

Stability Profile and Potential Degradation Pathways

While the hydrochloride salt form significantly enhances stability, the molecule is not impervious to degradation under suboptimal conditions. A comprehensive understanding of its potential liabilities is crucial for ensuring its integrity.

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is susceptible to hydrolysis. This reaction can be catalyzed by the presence of strong acids or bases, particularly in the presence of water and at elevated temperatures. The hydrolysis can proceed first to a primary amide and subsequently to a carboxylic acid, generating impurities that can complicate downstream reactions. The primary defense against this pathway is rigorous exclusion of moisture.

  • Oxidation of the Piperidine Ring: Although N-oxidation is blocked, the carbon atoms of the piperidine ring can still be susceptible to oxidation by strong oxidizing agents or through photolytic pathways involving radical mechanisms.[5][6] This can lead to complex degradation products, including ring-opened species.[5]

  • Photodegradation: Compounds containing piperidine motifs can be sensitive to light, particularly UV radiation.[5] Energy from light can initiate radical reactions, leading to a variety of degradation products. Storing the material in amber vials or in the dark is a necessary precaution.[7]

  • Thermal Degradation: As with most organic compounds, exposure to excessive heat can promote decomposition.[5] While the compound is a solid with a presumably high melting point, long-term storage at elevated temperatures should be avoided.

Figure 3: Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Degradation Products parent 4-Methylpiperidine-4- carbonitrile HCl moisture Moisture / H₂O parent->moisture oxidants Strong Oxidants parent->oxidants light UV Light parent->light hydrolysis_prod 4-Methylpiperidine-4-carboxamide 4-Methylpiperidine-4-carboxylic Acid moisture->hydrolysis_prod oxidation_prod Ring-Opened Products oxidants->oxidation_prod photo_prod Various Radical-Derived Products light->photo_prod

Caption: Figure 3: Major stress factors and resulting impurities.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for maintaining the purity and stability of this compound.

Long-Term Storage Protocol

The causality behind these choices is the mitigation of the degradation pathways described in Section 3.

  • Temperature: Store refrigerated at 2°C to 8°C.[1][3][8] Low temperatures slow the rate of all potential chemical degradation reactions.

  • Atmosphere: The container should be flushed with and stored under a dry, inert atmosphere such as argon or nitrogen.[1] This is the most critical step to prevent moisture-induced hydrolysis of the nitrile and potential oxidation.

  • Container: Use a tightly sealed, chemically resistant container. An amber glass vial is preferred to protect the contents from light, mitigating photodegradation.[7][9]

  • Location: Store in a dry, well-ventilated, and secure area accessible only to authorized personnel.[9][10] Ensure the storage location is away from heat sources and incompatible materials.

Safe Handling and Personal Protective Equipment (PPE)

Prudent laboratory practice dictates minimizing exposure to any chemical, regardless of its known toxicity.

  • Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of fine particulates.[9][11]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[8][11]

  • Skin Protection: Use disposable nitrile gloves for incidental contact, ensuring they are changed immediately if contamination occurs.[12] For more extensive handling, consult glove manufacturer data for resistance to piperidine derivatives. A lab coat is mandatory.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound.[7][8]

Incompatible Materials

To prevent hazardous reactions and degradation, store this compound away from:

  • Strong oxidizing agents[7][13]

  • Strong bases (which would neutralize the HCl salt and generate the less stable free base)[7]

  • Strong acids (beyond the HCl already present)[7][13]

Experimental Protocols for Stability and Purity Assessment

Verifying the purity of a reagent before use is fundamental to reproducible research. The following protocols provide robust methods for assessing the integrity of this compound.

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and establish its stability limits.[5]

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Store a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to a photostability chamber compliant with ICH Q1B guidelines.[5]

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard for quantitative purity assessment of non-volatile organic molecules.[14]

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Conclusion

The long-term stability of this compound is expertly managed through its formulation as a hydrochloride salt, which protects the reactive amine from oxidation. However, its integrity is further dependent on a disciplined approach to storage and handling. By adhering to the protocols outlined in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and protected from light—researchers can significantly mitigate the risks of hydrolytic, oxidative, and photolytic degradation. Routine purity verification using a robust analytical method like RP-HPLC is the final, essential step to ensure the compound's quality and, by extension, the success of the scientific endeavors that depend on it.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for 4-Methylpiperidine-4-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we recognize that a foundational understanding of a compound's reactivity and toxicology is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural recommendation, empowering researchers to make informed decisions and foster a culture of safety.

Compound Identification and Hazard Analysis

This compound is a heterocyclic compound incorporating both a piperidine ring and a nitrile functional group. This unique structure informs its chemical reactivity and toxicological profile.

Property Information Source
Chemical Name This compound[1]
CAS Number 948894-26-6[2]
Molecular Formula C7H13ClN2[3]
Molecular Weight 160.65 g/mol [3]
Appearance White to pale-yellow or yellow-brown solid[3]
Storage Temperature 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[2]

Inherent Hazards: The primary hazards associated with this compound stem from its piperidine and nitrile moieties. Piperidine derivatives can be corrosive and cause severe skin burns and eye damage[4]. The nitrile group presents a significant toxicological concern due to the potential for release of cyanide ions, which can interfere with cellular respiration[5].

Hazard Statement Summary (Inferred from related compounds):

  • H302: Harmful if swallowed.

  • H311+H331: Toxic in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H402: Harmful to aquatic life.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and, finally, appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure[6].

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors[6].

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or butyl rubber gloves. Minimum thickness of 5 mil is recommended.Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-risk procedures, double-gloving is advised. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face.
Skin and Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.A lab coat should be worn at all times and laundered separately from personal clothing. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations or if engineering controls are not sufficient.Respirator use should be part of a comprehensive respiratory protection program, including fit testing and training.

Experimental Workflow for Donning and Doffing PPE

Caption: A logical workflow for donning and doffing PPE to minimize exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Use this chemical only in a well-ventilated area, preferably a fume hood[6].

  • Grounding and Bonding: For operations involving larger quantities, use non-sparking tools and ensure equipment is properly grounded and bonded to prevent static discharge, as piperidine derivatives can be flammable[6][7].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases[4].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[8].

Storage
  • Temperature and Atmosphere: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere such as argon or nitrogen[2].

  • Location: Store in a designated, well-ventilated, and secure area away from incompatible materials[9].

  • Container Integrity: Regularly inspect containers for leaks or damage.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention[10].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11].

Special Consideration for Cyanide Poisoning: Due to the nitrile group, there is a risk of cyanide poisoning. Symptoms can include headache, dizziness, rapid heart rate, shortness of breath, and vomiting, potentially progressing to seizures and cardiac arrest[5]. High-flow oxygen is a critical initial treatment[10]. Antidotes such as hydroxocobalamin or a cyanide antidote kit should be administered by trained medical professionals[5][12].

Emergency Response Workflow

Emergency_Response Start Exposure Incident Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues & Supervisor Start->Alert FirstAid Administer First Aid (as per protocol) Evacuate->FirstAid SDS Consult SDS Alert->SDS Medical Seek Immediate Medical Attention FirstAid->Medical Spill Spill Occurs Contain Contain Spill (if safe to do so) Spill->Contain Cleanup Follow Spill Cleanup Protocol Contain->Cleanup Report Report Incident Cleanup->Report

Caption: A streamlined workflow for responding to laboratory emergencies.

Spill and Waste Disposal

Spill Cleanup
  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth. Place the contaminated material into a suitable, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal
  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be considered hazardous waste.

  • Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash. Contaminated nitrile gloves should be disposed of as hazardous waste and may be incinerated by a licensed facility[13][14]. Some specialized recycling programs may be available for non-hazardous nitrile gloves, but this is not applicable for gloves contaminated with this compound[15][16].

Conclusion

This compound is a valuable research chemical that demands a high level of respect and careful handling. By understanding its inherent hazards and diligently applying the principles of laboratory safety—from engineering controls to proper disposal—researchers can mitigate risks and ensure a safe and productive scientific environment. This guide serves as a comprehensive resource, but it is incumbent upon each scientist to critically assess the risks of their specific experimental procedures and to always prioritize safety.

References

A Technical Guide to the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride: Key Intermediates and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylpiperidine-4-carbonitrile hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor to a variety of more complex molecular scaffolds. Its synthesis, centered on the construction of a quaternary carbon at the 4-position of the piperidine ring, presents unique challenges that necessitate a strategic approach. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to this target compound. We will dissect the key intermediates, explain the causality behind critical experimental choices, and provide detailed, field-proven protocols. The guide is designed for researchers, chemists, and drug development professionals seeking a robust understanding of the practical synthesis of this important intermediate.

Introduction: Strategic Importance and Retrosynthetic Analysis

The piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The specific substitution pattern of 4-Methylpiperidine-4-carbonitrile, featuring a quaternary center, makes it a particularly useful synthon for introducing gem-disubstituted motifs. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening avenues to diverse compound libraries.[2]

A successful synthesis hinges on the strategic selection of key intermediates. Retrosynthetic analysis reveals two primary and logical pathways for constructing the target molecule, each revolving around a different core intermediate.

G cluster_path1 Pathway I: The Piperidone-Centric Route Target 4-Methylpiperidine-4-carbonitrile HCl Intermediate_II Key Intermediate II: N-Protected-4-methyl-4-piperidinol Target->Intermediate_II Deprotection & Salt Formation Nucleophilic Cyanation Intermediate_III Key Intermediate III: N-Protected-piperidine-4-carbonitrile Target->Intermediate_III Deprotection & Salt Formation α-Methylation Intermediate_I Key Intermediate I: N-Protected-4-piperidone Intermediate_II->Intermediate_I Grignard Methylation

Caption: Retrosynthetic analysis of this compound.

This guide will explore both the Piperidone-Centric Route (Pathway I) , which builds the quaternary center from a ketone precursor, and the Nitrile Alkylation Route (Pathway II) , which introduces the methyl group onto a nitrile-containing scaffold.

Pathway I: The Piperidone-Centric Route

This pathway is arguably the most robust and widely employed strategy due to the commercial availability of 4-piperidone derivatives and the reliability of the chemical transformations involved. The core logic is to first install the methyl group via a Grignard reaction, creating a tertiary alcohol, which is then converted to the target nitrile.

Key Intermediate I: N-Protected-4-piperidone

Causality: The secondary amine of the piperidine ring is a potent nucleophile and base. It will readily react with organometallic reagents (like Grignard reagents) and can be alkylated under various conditions.[3] Therefore, protection of the ring nitrogen is mandatory to ensure that reactions occur selectively at the C4-carbonyl group. Common protecting groups include Benzyl (Bn), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz), chosen based on their stability to the planned reaction conditions and ease of removal. The Boc group is particularly advantageous as it is stable to the basic Grignard reaction and is easily removed under acidic conditions, which can be combined with the final hydrochloride salt formation step.

Experimental Protocol: Synthesis of 1-Boc-4-piperidone

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq).[4]

  • Stir the mixture at room temperature for 30 minutes to liberate the free base.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]

  • Stir the reaction vigorously at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup. If using DCM, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidone, often as a white to off-white solid that can be used without further purification.

Key Intermediate II: 1-Boc-4-methyl-4-piperidinol

Causality: This step constructs the C-C bond for the methyl group. The Grignard reaction is a classic and highly efficient method for adding an alkyl group to a ketone. The nucleophilic carbon of the methylmagnesium halide attacks the electrophilic carbonyl carbon of the 1-Boc-4-piperidone.

Experimental Protocol: Grignard Addition

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr, ~1.2-1.5 eq, typically 3.0 M in diethyl ether) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the ketone.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product, 1-Boc-4-methyl-4-piperidinol, can be purified by column chromatography on silica gel if necessary.

Conversion to 1-Boc-4-methylpiperidine-4-carbonitrile

Causality: The tertiary hydroxyl group is a poor leaving group. To achieve nucleophilic substitution with cyanide, the alcohol must first be converted into a better leaving group. This can be done by converting it to a sulfonate ester (mesylate or tosylate) or by directly converting it to a halide. The subsequent Sₙ2 reaction with a cyanide salt then forms the desired nitrile.

Experimental Protocol: Two-Step (Mesylation/Cyanation)

  • Mesylation: Dissolve 1-Boc-4-methyl-4-piperidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water and brine, dry the organic layer over Na₂SO₄, and concentrate carefully under reduced pressure without heating to yield the crude mesylate.

  • Cyanation: Immediately dissolve the crude mesylate in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 eq). Caution: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract thoroughly with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude nitrile by column chromatography.

Final Deprotection and Salt Formation

Causality: The final step involves removing the Boc protecting group and forming the stable, crystalline hydrochloride salt. This is conveniently accomplished in a single step by treating the protected intermediate with a solution of hydrogen chloride.

Experimental Protocol: Deprotection and Salt Formation

  • Dissolve the purified 1-Boc-4-methylpiperidine-4-carbonitrile in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.

  • Add a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) dropwise with stirring at room temperature.

  • A precipitate of this compound will typically form immediately or upon standing.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to obtain the final product.

G A 4-Piperidone Monohydrate HCl B Key Intermediate I: 1-Boc-4-piperidone A->B Boc₂O, Base C Key Intermediate II: 1-Boc-4-methyl-4-piperidinol B->C MeMgBr, THF D 1-Boc-4-methylpiperidine- 4-carbonitrile C->D 1. MsCl, Et₃N 2. NaCN, DMSO E Target: 4-Methylpiperidine-4-carbonitrile HCl D->E HCl / Dioxane

Caption: Workflow for the Piperidone-Centric Synthesis Route (Pathway I).

Pathway II: The Nitrile Alkylation Route

This alternative pathway begins with a piperidine ring that already contains the cyano group at the 4-position. The key strategic step is the deprotonation of the α-carbon (C4) and subsequent alkylation with a methyl source. This route is more atom-economical but can be technically challenging.

Key Intermediate III: N-Protected-piperidine-4-carbonitrile

Causality: As with Pathway I, N-protection is essential to prevent the secondary amine from interfering with the strongly basic conditions required for α-alkylation. The Boc group is again a suitable choice. This intermediate can be prepared from its corresponding carboxamide.

Experimental Protocol: Synthesis of 1-Boc-piperidine-4-carbonitrile

  • This intermediate is often prepared from 1-Boc-piperidine-4-carboxamide via dehydration.

  • Suspend 1-Boc-piperidine-4-carboxamide (1.0 eq) in a solvent like dichloromethane or ethyl acetate.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride.[5][6] The use of SOCl₂ in the presence of a catalytic amount of DMF is a common method.[5]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction mixture with ice-water or a saturated sodium bicarbonate solution.

  • Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude nitrile, which can be purified by chromatography.

α-Methylation of the Nitrile

Causality: The proton at the C4 position is rendered acidic by the strong electron-withdrawing effect of the adjacent nitrile group. A potent, non-nucleophilic base is required to deprotonate this position to form a stabilized carbanion without attacking the nitrile or ester functionalities. Lithium diisopropylamide (LDA) is the classic choice for this transformation. The resulting carbanion is then quenched with an electrophilic methyl source, such as methyl iodide.

Experimental Protocol: α-Methylation

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Prepare a solution of LDA in situ by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • After stirring for 30 minutes, slowly add a solution of 1-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then let it warm slowly to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography to separate it from any unreacted starting material or dialkylated byproducts.

Final Deprotection and Salt Formation

The final step is identical to that described in Pathway I (Section 2.4), involving acid-mediated removal of the Boc group and precipitation of the hydrochloride salt.

Data Presentation and Pathway Comparison

FeaturePathway I: Piperidone-Centric RoutePathway II: Nitrile Alkylation Route
Key Intermediates N-Protected-4-piperidone, N-Protected-4-methyl-4-piperidinolN-Protected-piperidine-4-carbonitrile
Key Reactions Grignard Addition, Nucleophilic CyanationDehydration, α-Alkylation with LDA
Advantages - Highly reliable and scalable.- Readily available starting materials.- Avoids use of highly pyrophoric/cryogenic reagents.- More atom-economical.- Fewer linear steps if starting from the nitrile.
Disadvantages - Requires handling of toxic cyanide salts.- Multi-step conversion from alcohol to nitrile.- Requires cryogenic temperatures (-78 °C).- Requires handling of pyrophoric n-BuLi.- Potential for side reactions (e.g., dialkylation).

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic routes. Pathway I, the Piperidone-Centric Route , stands out as the more robust, versatile, and often preferred method in both academic and industrial settings. Its reliance on well-established reactions like Grignard addition and the commercial availability of N-protected 4-piperidones contribute to its reliability. While Pathway II, the Nitrile Alkylation Route , offers a more concise path, its dependence on strong organolithium bases and cryogenic conditions presents greater operational challenges. The selection of a specific route will ultimately depend on the available starting materials, scale of the reaction, and the technical capabilities of the laboratory. In either case, the careful selection and handling of the key intermediates discussed are paramount to a successful synthesis.

References

Methodological & Application

The Versatile Building Block: 4-Methylpiperidine-4-carbonitrile Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its inherent three-dimensional structure and favorable physicochemical properties make it an attractive motif for medicinal chemists. Among the vast array of piperidine-based building blocks, 4-Methylpiperidine-4-carbonitrile hydrochloride emerges as a particularly versatile and valuable starting material. Its unique substitution pattern, featuring a quaternary center with both a methyl and a cyano group, offers a gateway to a diverse range of functionalized piperidines with significant potential in the synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, providing detailed protocols for key transformations and showcasing its role in the generation of pharmacologically relevant scaffolds.

Core Attributes of this compound

The strategic placement of the methyl and cyano groups at the 4-position of the piperidine ring imparts distinct chemical properties that are highly advantageous in synthetic campaigns.

PropertyChemical FormulaMolecular WeightCAS NumberStorage Conditions
Value C₇H₁₃ClN₂160.65 g/mol 948894-26-6Inert atmosphere, 2-8°C

The hydrochloride salt form enhances the stability and handling of this amine-containing compound. The key reactive sites for synthetic elaboration are the secondary amine of the piperidine ring and the cyano group.

Synthetic Transformations and Protocols

The true power of this compound lies in its ability to be readily transformed into a variety of key intermediates. The following sections provide detailed, field-proven protocols for these crucial conversions.

N-Alkylation: Introducing Molecular Diversity

The secondary amine of the piperidine ring serves as a nucleophilic handle for the introduction of various substituents, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is critical to prevent competition with the piperidine nitrogen in reacting with the alkylating agent. Aprotic solvents like acetonitrile or DMF are preferred to avoid side reactions. The reaction is typically conducted at room temperature to maintain selectivity and prevent over-alkylation.

Experimental Protocol: N-Benzylation of 4-Methylpiperidine-4-carbonitrile

Objective: To synthesize 1-benzyl-4-methylpiperidine-4-carbonitrile.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-4-methylpiperidine-4-carbonitrile.

N_Alkylation_Workflow start 4-Methylpiperidine-4-carbonitrile HCl reagents Benzyl Bromide, K2CO3 Acetonitrile start->reagents 1. product 1-Benzyl-4-methylpiperidine-4-carbonitrile reagents->product 2. N-Alkylation workup Filtration, Extraction, Purification product->workup 3.

Caption: Workflow for the N-alkylation of 4-Methylpiperidine-4-carbonitrile.

Hydrolysis of the Nitrile: Accessing the Carboxylic Acid Moiety

The conversion of the cyano group to a carboxylic acid opens up a new avenue for derivatization, allowing for the formation of amides, esters, and other carboxylic acid derivatives which are prevalent in many drug classes.

Causality Behind Experimental Choices: Strong acidic or basic conditions are required to hydrolyze the stable nitrile group. The choice of acid or base depends on the compatibility of other functional groups in the molecule. The reaction often requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Hydrolysis to 4-Carboxy-4-methylpiperidine

Objective: To synthesize 4-carboxy-4-methylpiperidine.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Add this compound (1.0 eq) to a round-bottom flask containing concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 7.

  • The product may precipitate from the solution upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent.

  • Acidify the aqueous layer to a pH of around 3-4 to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-carboxy-4-methylpiperidine.

Hydrolysis_Workflow start 4-Methylpiperidine-4-carbonitrile HCl reagents Conc. HCl, Heat start->reagents 1. intermediate Intermediate Amide reagents->intermediate 2. Hydrolysis product 4-Carboxy-4-methylpiperidine intermediate->product 3. Further Hydrolysis workup Neutralization, Isolation product->workup 4.

Caption: Reaction pathway for the hydrolysis of the nitrile group.

Reduction of the Nitrile: Formation of the Aminomethyl Group

Reduction of the cyano group to a primary amine provides a key diamine scaffold. This transformation is particularly useful for introducing a flexible linker or a basic center, which can be crucial for interacting with biological targets.

Causality Behind Experimental Choices: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically required for the complete reduction of a nitrile to an amine.[2] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. A careful workup procedure is essential to quench the excess reagent and hydrolyze the aluminum salts to facilitate product isolation.[3]

Experimental Protocol: Reduction to 4-(Aminomethyl)-4-methylpiperidine

Objective: To synthesize 4-(aminomethyl)-4-methylpiperidine.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

  • Diethyl ether (Et₂O)

Procedure:

  • Carefully add LiAlH₄ (a suitable excess, e.g., 2-3 eq) to a flask containing anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 4-Methylpiperidine-4-carbonitrile (as the free base, generated by prior neutralization and extraction) dissolved in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.

  • Purify the product by distillation or column chromatography.

Reduction_Workflow start 4-Methylpiperidine-4-carbonitrile reagents 1. LiAlH4, THF 2. Workup start->reagents Reduction product 4-(Aminomethyl)-4-methylpiperidine reagents->product

Caption: Synthetic route for the reduction of the nitrile to a primary amine.

Applications in the Synthesis of Bioactive Scaffolds

The derivatives of this compound are valuable precursors for the synthesis of various classes of therapeutic agents.

Opioid Receptor Modulators

The 4-substituted piperidine scaffold is a well-established pharmacophore in the design of opioid receptor agonists and antagonists. The ability to introduce diverse functionality at both the 1- and 4-positions of the piperidine ring allows for the fine-tuning of receptor subtype selectivity and functional activity. For instance, the 4-aminomethyl and 4-carboxy derivatives can be further elaborated to introduce pharmacophoric elements known to interact with opioid receptors.

Neurokinin (NK) Receptor Antagonists

Neurokinin receptor antagonists have shown therapeutic potential in a range of disorders, including pain, inflammation, and depression. The piperidine ring often serves as a central scaffold in these antagonists, providing a rigid framework to orient key binding motifs. The synthetic handles provided by this compound allow for the construction of complex molecules designed to interact with NK receptors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and the accessibility of its key functional groups through robust and well-defined synthetic protocols make it an ideal starting material for the synthesis of diverse libraries of compounds. The ability to readily generate N-alkylated, carboxylic acid-containing, and aminomethyl-substituted piperidine derivatives provides medicinal chemists with a powerful toolkit for the design and synthesis of novel drug candidates targeting a wide range of biological targets, particularly within the central nervous system. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important chemical entity in their drug discovery endeavors.

References

Application Note: Synthesis of Key Pharmaceutical Intermediates from 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. 4-Methylpiperidine-4-carbonitrile hydrochloride is a highly versatile scaffold, prized for its unique structural features: a stable piperidine ring, a reactive nitrile group, and a quaternary carbon center. These characteristics make it an ideal starting material for the synthesis of diverse and complex pharmaceutical intermediates. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anti-HIV agents, underscoring the importance of efficient synthetic routes to novel piperidine-based compounds.[1][2]

This application note provides detailed protocols for the transformation of this compound into two pivotal pharmaceutical intermediates:

  • 4-Methylpiperidine-4-carboxylic acid hydrochloride , via acid-catalyzed hydrolysis.

  • (4-Methylpiperidin-4-yl)methanamine dihydrochloride , via chemical reduction.

We will explore the causality behind experimental choices, provide step-by-step, self-validating protocols, and discuss the applications of these valuable intermediates in drug development pipelines.

Core Synthetic Pathways from a Central Precursor

The nitrile functionality of 4-Methylpiperidine-4-carbonitrile serves as a synthetic linchpin, allowing for divergent pathways to produce key carboxylic acid and primary amine intermediates. These two functional groups are cornerstones of medicinal chemistry, enabling a vast array of subsequent modifications such as amide bond formation, N-alkylation, and reductive amination to build molecular complexity and modulate pharmacological activity.

G start 4-Methylpiperidine-4-carbonitrile HCl (Starting Material) interA Intermediate A 4-Methylpiperidine-4-carboxylic acid HCl start->interA  Acid Hydrolysis  (H₂O, HCl, Δ) interB Intermediate B (4-Methylpiperidin-4-yl)methanamine 2HCl start->interB  Nitrile Reduction  (1. LiAlH₄   2. HCl) appA Amide Coupling Reactions (e.g., Analgesics, CCR5 Antagonists) interA->appA appB N-Alkylation / Acylation (e.g., HIV-1 Entry Inhibitors) interB->appB

Caption: Divergent synthesis of key pharmaceutical intermediates from a common precursor.

PART 1: Synthesis of 4-Methylpiperidine-4-carboxylic acid Hydrochloride (Intermediate A)

Scientific Rationale

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. Acid-catalyzed hydrolysis is a robust and direct method, proceeding through a protonated nitrilium ion intermediate, which is then attacked by water. The reaction typically goes through a primary amide intermediate before complete hydrolysis to the carboxylic acid. Using concentrated hydrochloric acid as the solvent and catalyst is highly efficient and advantageous as it yields the hydrochloride salt of the final amino acid product directly. This salt form often exhibits enhanced stability and crystallinity, simplifying purification by recrystallization.[3] 4-Methylpiperidine-4-carboxylic acid is a valuable intermediate for creating analgesics and other therapeutic agents.[4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation a Dissolve Starting Material in conc. HCl b Equip with Reflux Condenser a->b c Heat to Reflux (100-110 °C) b->c d Monitor by TLC/LC-MS (24-48 h) c->d e Cool to RT d->e f Concentrate via Rotary Evaporation e->f g Triturate/Recrystallize (e.g., from Ethanol/Ether) f->g h Filter & Dry Product g->h

Caption: Workflow for the acid-catalyzed hydrolysis of 4-Methylpiperidine-4-carbonitrile HCl.

Materials and Equipment:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (~12 M)

  • Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Ethanol, Diethyl ether (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Reaction: Add concentrated hydrochloric acid (approx. 5-10 mL per gram of starting material). Attach a reflux condenser and heat the mixture to reflux (oil bath temperature of 100-110 °C).

  • Monitoring: The reaction is typically vigorous at the start with the evolution of gas. Allow the reaction to proceed under reflux for 24-48 hours. Monitor the reaction progress by taking small aliquots, quenching, and analyzing by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude solid hydrochloride salt will remain.

  • Purification: The resulting solid can be purified by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Data Summary
ParameterValue
Starting Material 4-Methylpiperidine-4-carbonitrile HCl
Reagent/Solvent Concentrated HCl
Temperature 100-110 °C (Reflux)
Reaction Time 24 - 48 hours
Typical Yield 85 - 95%
Product 4-Methylpiperidine-4-carboxylic acid HCl
Appearance White crystalline solid

PART 2: Synthesis of (4-Methylpiperidin-4-yl)methanamine Dihydrochloride (Intermediate B)

Scientific Rationale

The reduction of a nitrile to a primary amine provides a nucleophilic handle essential for building a wide range of pharmaceutical scaffolds.[6] This transformation is critical in the synthesis of compounds such as CCR5 antagonists, which are used as HIV-1 entry inhibitors.[7] Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of efficiently reducing nitriles and amides to their corresponding amines.[8][9][10] The reaction requires strictly anhydrous conditions as LAH reacts violently with water. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[11] The reaction is typically performed in an ether-based solvent like THF, and a subsequent acidic workup protonates the resulting amine and allows for its isolation as a stable salt.

Experimental Protocol: LAH Reduction

G cluster_0 Preparation (Inert Atm.) cluster_1 Reaction cluster_2 Quench & Work-up cluster_3 Isolation a Generate Free Base of Starting Material c Slowly Add Free Base Solution at 0 °C a->c b Suspend LiAlH₄ in Anhydrous THF b->c d Warm to RT, then Reflux to Complete c->d e Cool to 0 °C d->e f Sequential Quench: H₂O, 15% NaOH, H₂O e->f g Filter Al Salts Wash with THF f->g h Concentrate Filtrate g->h i Dissolve in Ether h->i j Add Ethereal HCl i->j k Filter & Dry Product j->k

Caption: Workflow for the LiAlH₄ reduction of 4-Methylpiperidine-4-carbonitrile.

Materials and Equipment:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethereal HCl or HCl gas

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Free Base Generation: Dissolve the starting hydrochloride salt in water and cool in an ice bath. Add a concentrated NaOH solution dropwise until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to obtain the free base as an oil. Caution: Do not overheat during concentration.

  • Setup: In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve the free base from step 1 in anhydrous THF and add it to a dropping funnel. Add the solution dropwise to the LAH suspension, maintaining the internal temperature below 10 °C. The addition is exothermic and requires careful control.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours to ensure complete reduction.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Perform this step with extreme caution behind a blast shield. Quench the reaction by the slow, sequential dropwise addition of:

    • 'X' mL of H₂O (where X = grams of LAH used)

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of H₂O A granular white precipitate of aluminum salts should form.

  • Work-up: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free amine as an oil.

  • Salt Formation: Dissolve the crude amine in diethyl ether or methanol and cool in an ice bath. Add a solution of HCl in ether (or bubble HCl gas) until the solution is acidic and a precipitate forms.

  • Purification: Collect the white solid by vacuum filtration, wash with cold ether, and dry under vacuum to afford (4-Methylpiperidin-4-yl)methanamine as its dihydrochloride salt.

Data Summary
ParameterValue
Starting Material 4-Methylpiperidine-4-carbonitrile (Free Base)
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous THF
Temperature 0 °C to Reflux
Reaction Time 6 - 8 hours
Typical Yield 70 - 85%
Product (4-Methylpiperidin-4-yl)methanamine 2HCl
Appearance White to off-white solid

Safety and Handling

All manipulations should be carried out by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Vapors can cause severe respiratory tract irritation.

  • Lithium Aluminum Hydride (LiAlH₄): Flammable solid. Reacts violently with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert, anhydrous atmosphere. Workup procedures must be conducted with extreme caution.

Conclusion and Applications

The protocols detailed herein describe efficient and scalable methods for converting this compound into two highly valuable pharmaceutical intermediates.

  • Intermediate A (4-Methylpiperidine-4-carboxylic acid) is a precursor for compounds developed as analgesics and monoamine neurotransmitter re-uptake inhibitors.[4] Its carboxylic acid handle is ideal for amide coupling reactions, a cornerstone of modern medicinal chemistry. It is also a key component in the synthesis of certain CCR5 receptor antagonists.[12]

  • Intermediate B ((4-Methylpiperidin-4-yl)methanamine) is a key building block for a class of potent CCR5 antagonists for the treatment of HIV-1.[7] The primary amine allows for the introduction of diverse side chains and pharmacophoric elements necessary for high-affinity receptor binding.

These validated synthetic routes provide researchers and drug development professionals with reliable access to key molecular scaffolds, facilitating the exploration of new chemical space and the advancement of novel therapeutic agents.

References

Application Notes: 4-Methylpiperidine-4-carbonitrile Hydrochloride as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the design of therapeutic agents, particularly those targeting the central nervous system. Its three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, facilitating optimal interactions with biological targets.[1] 4-Methylpiperidine-4-carbonitrile hydrochloride is a bifunctional building block of significant synthetic value. It features a stable piperidine ring with a quaternary carbon at the 4-position, which prevents epimerization and imparts conformational rigidity. The two key reactive handles—the secondary amine of the piperidine ring and the versatile nitrile group—offer orthogonal pathways for molecular elaboration. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of complex heterocyclic structures.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and handling requirements of a starting material is critical for successful and safe experimentation. This compound is typically a stable, solid compound, but requires specific storage conditions to ensure its integrity.

PropertyValueReference(s)
CAS Number 948894-26-6[2][3][4]
Molecular Formula C₇H₁₃ClN₂[4][5]
Molecular Weight 160.65 g/mol [4]
Appearance White to pale yellow-brown solid[2][4]
Storage Condition Store in refrigerator (2 to 8 °C) under an inert atmosphere (e.g., Argon, Nitrogen)[2][5]

Causality Behind Handling Procedures:

  • Inert Atmosphere: The secondary amine can be susceptible to slow oxidation over time. Storing under an inert gas like argon or nitrogen displaces oxygen and moisture, preserving the compound's purity and reactivity.

  • Refrigeration: Low temperatures slow down potential degradation pathways, ensuring long-term stability.

  • Safety Precautions: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its two primary reactive sites: the nitrile group and the piperidine nitrogen. These sites can be addressed sequentially or in concert to generate a diverse array of heterocyclic derivatives.

G cluster_molecule 4-Methylpiperidine-4-carbonitrile cluster_reactions mol C₇H₁₂N₂ N_ring N-H CN_group C≡N Me_group CH₃ N_reactions N-Alkylation N-Acylation N-Arylation N_reactions->N_ring Reactions at Nitrogen CN_reactions Hydrolysis Reduction Ritter Reaction Grignard Addition CN_reactions->CN_group Transformations of Nitrile

Caption: Reactive centers of 4-methylpiperidine-4-carbonitrile.

Transformations of the 4-Cyano Group

The nitrile moiety is a remarkably versatile functional group, serving as a precursor to amines, carboxylic acids, ketones, and amides.

The hydrolysis of the nitrile to a carboxylic acid is a cornerstone transformation, famously employed in the synthesis of the analgesic pethidine (meperidine).[6] This reaction can be performed under either strong acidic or basic conditions, followed by neutralization. The resulting carboxylic acid is a critical intermediate that can be readily converted into esters, amides, or other derivatives.

  • Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic and susceptible to attack by water. Under basic conditions, direct hydroxide attack on the nitrile carbon forms an imidate anion, which is subsequently protonated and hydrolyzed.

The conversion of the nitrile to an aminomethyl group introduces a new primary amine, transforming the initial scaffold into a 1,4-diamine derivative. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure. These diamine products are valuable in constructing ligands for metal catalysis and as building blocks for polyamines and complex alkaloids.

The Ritter reaction is a powerful C-N bond-forming method that involves the reaction of a nitrile with a carbocation precursor (such as a tertiary alcohol or an alkene) in the presence of a strong acid.[7][8] The nitrile acts as a nucleophile, trapping the carbocation to form a nitrilium ion, which is then hydrolyzed upon aqueous workup to yield an N-alkyl amide.[9][10] This reaction is particularly useful for synthesizing sterically hindered amides.

Ritter_Mechanism cluster_reactants Step 1: Carbocation Formation cluster_addition Step 2: Nucleophilic Attack cluster_hydrolysis Step 3: Hydrolysis tBuOH tert-Butanol Carbocation tert-Butyl Carbocation tBuOH->Carbocation - H₂O H_plus H⁺ Nitrile 4-Cyano-4-methyl- piperidine Carbocation->Nitrile Nitrile Traps Carbocation Nitrilium Nitrilium Ion Intermediate Nitrile->Nitrilium Amide N-tert-Butyl Amide Product Nitrilium->Amide H2O H₂O

Caption: Simplified mechanism of the Ritter Reaction.

Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring is a nucleophilic center that readily undergoes a variety of standard transformations.

Introducing substituents on the piperidine nitrogen is a fundamental strategy in drug development to modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[11]

  • N-Alkylation: Can be achieved via direct reaction with alkyl halides in the presence of a non-nucleophilic base or through reductive amination with aldehydes or ketones using reagents like sodium triacetoxyborohydride (STAB).

  • N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient formation of N-aryl bonds, connecting the piperidine scaffold to various aromatic and heteroaromatic systems.

Application Spotlight: Synthesis of a Pethidine Analogue

This section provides a representative workflow for the synthesis of an analogue of the opioid analgesic pethidine, demonstrating the sequential modification of both the nitrile and amine functionalities.

Pethidine_Workflow Start 4-Methylpiperidine- 4-carbonitrile HCl Step1 Acid Hydrolysis (Protocol 1) Start->Step1 Intermediate1 4-Carboxy-4-methyl- piperidine Step1->Intermediate1 Step2 Fischer Esterification (Protocol 2) Intermediate1->Step2 Intermediate2 Ethyl 4-Methyl- piperidine-4-carboxylate Step2->Intermediate2 Step3 Reductive Amination (N-Methylation) Intermediate2->Step3 Product Final Pethidine Analogue Step3->Product

Caption: Synthetic workflow for a pethidine analogue.

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile Group

Objective: To convert this compound into 4-methylpiperidine-4-carboxylic acid.

Causality: Concentrated sulfuric acid serves as both the catalyst and a water-sequestering agent, driving the reaction towards the fully hydrolyzed carboxylic acid product. The high temperature provides the necessary activation energy for the typically slow nitrile hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ammonium Hydroxide (or NaOH solution)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, cautiously add concentrated sulfuric acid (5-10 volumes, e.g., 5-10 mL per gram of starting material). Cool the acid in an ice bath.

  • Addition of Reactant: Slowly and portion-wise, add this compound (1.0 eq) to the cold, stirring sulfuric acid.

  • Heating: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 100-120 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (if a suitable system can be devised) or by running a test quench.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a large beaker. This step must be done slowly and with vigorous stirring in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated base (e.g., ammonium hydroxide or 50% NaOH) until the pH is approximately 5-6. The carboxylic acid product is amphoteric and will have its minimum solubility near its isoelectric point.

  • Isolation: The product should precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like isopropanol or acetone, to remove residual salts and organic impurities. Dry the solid under vacuum.

Validation: The product can be characterized by ¹H NMR (disappearance of nitrile peak, appearance of carboxylic acid proton) and mass spectrometry to confirm the molecular weight of 4-methylpiperidine-4-carboxylic acid.

Protocol 2: Fischer Esterification to Ethyl Ester

Objective: To convert 4-methylpiperidine-4-carboxylic acid into its corresponding ethyl ester.

Causality: This is a classic acid-catalyzed equilibrium reaction. Using ethanol as the solvent provides a large excess of the alcohol, driving the equilibrium towards the ester product according to Le Châtelier's principle. A strong acid catalyst (like H₂SO₄ or HCl gas) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the ethanol nucleophile.

Materials:

  • 4-Methylpiperidine-4-carboxylic acid (from Protocol 1) (1.0 eq)

  • Anhydrous Ethanol (20 volumes)

  • Concentrated Sulfuric Acid (catalytic, ~0.1 eq) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: Suspend the carboxylic acid (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄) to the stirring suspension. Alternatively, for a non-equilibrium based approach, SOCl₂ can be added dropwise at 0 °C to form the acid chloride in situ, followed by the addition of ethanol.

  • Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. The reaction should become homogeneous as the starting material is converted to the more soluble ester hydrochloride salt.

  • Solvent Removal: After cooling, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in water and cool in an ice bath. Make the solution basic (pH 9-10) by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Validation: Characterize by ¹H NMR (appearance of ethyl group signals - a quartet around 4.1 ppm and a triplet around 1.2 ppm) and IR spectroscopy (strong C=O stretch around 1730 cm⁻¹).

Troubleshooting and Experimental Considerations

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Hydrolysis (Protocol 1) Incomplete reaction; Insufficient heating time or temperature.Increase reaction time or temperature slightly. Ensure efficient stirring. Confirm completion with a test work-up on a small aliquot.
Product loss during work-up.Carefully adjust the pH during neutralization. The isoelectric point can be sharp. Avoid over-shooting the pH. Ensure the precipitation mixture is thoroughly chilled before filtration.
Incomplete Esterification (Protocol 2) Water present in the reaction mixture, shifting equilibrium to the left.Use anhydrous ethanol and glassware. Consider using a Dean-Stark trap to remove water azeotropically if refluxing with a solvent like toluene.
Insufficient catalyst or reaction time.Increase the amount of acid catalyst or extend the reflux time. Alternatively, switch to the SOCl₂ method for a more robust conversion.
Side reactions during N-Alkylation Over-alkylation (quaternary ammonium salt formation).Use a 1:1 stoichiometry of alkylating agent to the amine. Add the alkylating agent slowly.
Base-induced elimination of the alkyl halide.Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. The protocols and insights provided herein demonstrate its utility in well-established synthetic pathways, such as the preparation of pethidine analogues, and in powerful C-N bond-forming reactions like the Ritter reaction. By understanding the causality behind the experimental procedures, researchers can effectively leverage this compound to accelerate the development of novel chemical entities for pharmaceutical and materials science applications.

References

Application Note & Protocols: The Synthetic Utility of 4-Methylpiperidine-4-carbonitrile Hydrochloride in Nucleophilic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic transformations of 4-Methylpiperidine-4-carbonitrile hydrochloride. As a versatile α-aminonitrile, this building block serves as a key precursor for a variety of 4-substituted-4-methylpiperidine derivatives, a motif prevalent in medicinally active compounds.[1] This guide elucidates the core reactivity, provides validated, step-by-step protocols for reactions with common nucleophiles, and explains the scientific rationale behind the experimental choices.

Introduction and Strategic Overview

4-Methylpiperidine-4-carbonitrile is a bifunctional molecule featuring a piperidine ring and a nitrile group attached to a quaternary carbon. This α-aminonitrile structure is a cornerstone for introducing molecular complexity, making it an invaluable intermediate in organic synthesis and medicinal chemistry.[2][3] The piperidine moiety is a privileged scaffold in numerous CNS-active agents and other pharmaceuticals, while the nitrile group offers a versatile handle for conversion into amines, ketones, and carboxylic acids.

This guide focuses on three principal classes of nucleophilic reactions at the nitrile carbon:

  • Reaction with Organometallic Reagents: To form novel carbon-carbon bonds, leading to ketone derivatives after hydrolysis.

  • Reduction with Hydride Reagents: To produce primary amines, extending the carbon framework.

  • Hydrolysis under Acidic or Basic Conditions: To yield carboxylic acids, providing a key functional group for further derivatization, such as amide coupling.

The hydrochloride salt form enhances the compound's stability and shelf-life but requires neutralization, typically in situ, for reactions where the free secondary amine is required or where the reagent is a strong base.

Critical Safety & Handling Protocols

Prior to any experimental work, a thorough risk assessment is mandatory. This compound and its reaction products present several hazards.

  • Compound Hazards: The starting material is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4][5]

  • Reagent Hazards: Many reagents used in these protocols, such as organolithium reagents and lithium aluminum hydride (LiAlH₄), are pyrophoric and react violently with water. Strong acids and bases are corrosive.

  • Reaction Byproducts: The nitrile group can be hydrolyzed under certain conditions to release hydrogen cyanide (HCN), a highly toxic gas. All reactions should be performed in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Flame-retardant lab coat.

  • Chemical splash goggles and a face shield, especially when handling corrosive or pyrophoric materials.

  • Appropriate chemical-resistant gloves (e.g., nitrile gloves for general handling, potentially heavier gloves like butyl rubber for pyrophorics).

Handling Guidelines:

  • Always handle pyrophoric reagents under an inert atmosphere (Nitrogen or Argon).

  • Ensure all glassware is oven-dried or flame-dried before use with moisture-sensitive reagents.

  • Have appropriate quenching agents and fire extinguishers (e.g., Class D for metal fires) readily available.

Reaction Pathways and Experimental Protocols

The following sections provide detailed protocols for key transformations. The choice of pathway depends on the desired final functional group at the 4-position of the piperidine ring.

Workflow Overview:

G cluster_start Starting Material start 4-Methylpiperidine-4-carbonitrile Hydrochloride ketone 4-Acyl-4-methylpiperidine (Ketone) start->ketone 1. Organometallic Nucleophiles (e.g., R-MgBr) 2. Acidic Hydrolysis amine 4-(Aminomethyl)-4-methylpiperidine (Primary Amine) start->amine Reduction (e.g., LiAlH₄) acid 4-Methylpiperidine-4-carboxylic acid (Carboxylic Acid) start->acid Hydrolysis (H₃O⁺ or OH⁻, Δ)

Caption: Key synthetic routes from the starting nitrile.

Synthesis of 4-Acyl-4-methylpiperidines via Organometallic Addition

Scientific Principle: This transformation utilizes strong carbon nucleophiles, such as Grignard or organolithium reagents, to attack the electrophilic carbon of the nitrile. This addition forms a stable intermediate imine-metal salt. Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone. A minimum of two equivalents of the organometallic reagent is required: the first equivalent deprotonates the piperidine hydrochloride, and the second performs the nucleophilic addition. In practice, a slight excess (2.2-2.5 eq.) is used to ensure complete conversion.

Mechanism Outline:

G Start R'–C≡N Imine_Salt [R'–C(R)=N]⁻ M⁺ Start->Imine_Salt + R-M Imine R'–C(R)=NH Imine_Salt->Imine H₃O⁺ Workup Ketone R'–C(R)=O Imine->Ketone H₂O, H⁺

Caption: Simplified Grignard reaction mechanism.

Protocol: Synthesis of 4-acetyl-4-methylpiperidine hydrochloride

ParameterValue
Reactants 4-Methylpiperidine-4-carbonitrile HCl (1.0 eq.), Methylmagnesium bromide (3.0 M in Et₂O, 2.5 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous HCl

Step-by-Step Procedure:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (5.0 g, 28.6 mmol). Suspend the solid in anhydrous THF (100 mL).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Add methylmagnesium bromide (23.8 mL, 71.5 mmol, 2.5 eq.) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the starting material.

  • Quenching and Hydrolysis: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of 2 M HCl (aq) (75 mL). This step is exothermic and may produce gas; add cautiously. The goal is to hydrolyze the intermediate imine to the ketone.

  • Work-up: Continue stirring at room temperature for 1 hour. Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities.

  • Isolation: Basify the aqueous layer to pH > 12 with 6 M NaOH (aq) while cooling in an ice bath. Extract the free amine product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by converting it back to the hydrochloride salt for crystallization.

Reduction to 4-(Aminomethyl)-4-methylpiperidine

Scientific Principle: The carbon-nitrogen triple bond of the nitrile can be fully reduced to a primary amine using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon.

Protocol: LiAlH₄ Reduction

ParameterValue
Reactants 4-Methylpiperidine-4-carbonitrile HCl (1.0 eq.), Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Reaction Time 4-12 hours
Work-up Fieser Work-up (H₂O, NaOH)

Step-by-Step Procedure:

  • Preparation: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.17 g, 57.2 mmol, 2.0 eq.) and suspend it in anhydrous THF (100 mL). Cool the suspension to 0 °C.

  • Neutralization & Addition: In a separate flask, suspend this compound (5.0 g, 28.6 mmol) in THF (50 mL) and neutralize carefully with a base like triethylamine to generate the free base. Filter off the triethylamine hydrochloride salt. Alternatively, and with extreme caution, the solid hydrochloride salt can be added portion-wise directly to the LiAlH₄ suspension. This is highly exothermic.

  • Reaction: Add the solution of the free-base nitrile dropwise to the LiAlH₄ suspension at 0 °C. After the addition, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C. Perform a Fieser workup by adding the following reagents sequentially and dropwise:

    • 2.2 mL of water

    • 2.2 mL of 15% (w/v) aqueous NaOH

    • 6.6 mL of water

  • Isolation: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude diamine product, which can be further purified by distillation or crystallization of a salt.

Hydrolysis to 4-Methylpiperidine-4-carboxylic Acid

Scientific Principle: The complete hydrolysis of a nitrile to a carboxylic acid requires harsh conditions, typically prolonged heating in strong aqueous acid or base. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed. Acidic hydrolysis yields the ammonium salt of the carboxylic acid, while basic hydrolysis produces the carboxylate salt.

Protocol: Acid-Catalyzed Hydrolysis

ParameterValue
Reactants 4-Methylpiperidine-4-carbonitrile HCl (1.0 eq.)
Solvent/Reagent 6 M Hydrochloric Acid (HCl)
Temperature Reflux (~100-110 °C)
Reaction Time 12-24 hours
Work-up pH adjustment / Crystallization

Step-by-Step Procedure:

  • Reaction: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (5.0 g, 28.6 mmol) and 6 M HCl (50 mL).

  • Heating: Heat the mixture to reflux using a heating mantle. The reaction can be monitored for ammonia evolution (use moist pH paper at the top of the condenser) and the disappearance of the starting material by HPLC. Continue refluxing for 18 hours or until the reaction is complete.

  • Isolation: Remove the heat source and allow the solution to cool to room temperature, then cool further in an ice bath. The product, 4-methylpiperidine-4-carboxylic acid hydrochloride, may crystallize directly from the acidic solution.

  • Purification: If the product precipitates, collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven. If no solid forms, the solvent can be removed under reduced pressure. The crude amino acid can be purified by recrystallization from an ethanol/water mixture or by adjusting the pH of the aqueous solution to its isoelectric point (~pH 3-4) to precipitate the zwitterionic form.

Conclusion

This compound is a robust and versatile chemical intermediate. The protocols outlined in this application note demonstrate its utility in accessing three distinct and synthetically valuable classes of compounds: ketones, primary amines, and carboxylic acids. Mastery of these nucleophilic transformations enables researchers to efficiently generate diverse libraries of 4,4-disubstituted piperidines for applications in drug discovery and materials science. Careful attention to safety, particularly when using highly reactive reagents, is paramount to successful and safe experimentation.

References

Catalytic applications of 4-Methylpiperidine-4-carbonitrile hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining the Role of 4-Methylpiperidine-4-carbonitrile Hydrochloride

While this compound is a valuable building block in synthetic chemistry, its direct catalytic applications are not established in the current body of scientific literature. However, the foundational piperidine structure it belongs to is a privileged scaffold in the realm of organocatalysis. This guide, therefore, broadens the scope to explore the diverse and potent catalytic applications of piperidine and its derivatives. For researchers and professionals in drug development, understanding the catalytic versatility of the piperidine family opens up a vast landscape of synthetic possibilities. Piperidine-containing compounds are not only integral structural motifs in numerous pharmaceuticals but also serve as powerful catalysts and reagents in a multitude of chemical transformations.[1][2]

This document provides an in-depth exploration of key piperidine-mediated reactions, complete with detailed experimental protocols and mechanistic insights, to empower chemists in leveraging this remarkable class of compounds.

Core Catalytic Applications of Piperidine Derivatives

Piperidine and its derivatives function primarily as base catalysts and nucleophilic catalysts. Their efficacy stems from the lone pair of electrons on the nitrogen atom, which can act as a proton acceptor (Brønsted-Lowry base) or an electron-pair donor (Lewis base/nucleophile). This dual reactivity underpins their application in a wide array of organic reactions.

The Knoevenagel Condensation: A Classic Carbon-Carbon Bond Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, creating a new carbon-carbon bond through the reaction of an active methylene compound with an aldehyde or ketone. Piperidine is a highly effective base catalyst for this transformation.[1]

Mechanistic Insight: The catalytic cycle of the piperidine-catalyzed Knoevenagel condensation is a well-studied process that proceeds through the formation of an iminium ion intermediate.[3][4][5] This is a key example of iminium catalysis, a major activation mode in organocatalysis.

The reaction initiates with the nucleophilic attack of piperidine on the carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a carbinolamine intermediate. This intermediate then eliminates a water molecule to generate a highly electrophilic iminium ion. The increased electrophilicity of the iminium ion, compared to the starting aldehyde, makes it more susceptible to attack by the enolate of the active methylene compound (e.g., acetylacetone). The enolate is formed by deprotonation of the active methylene compound by the hydroxide ion generated during iminium ion formation. The subsequent addition of the enolate to the iminium ion, followed by elimination of the piperidine catalyst, yields the final condensation product.[3][4]

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation between an aldehyde and an active methylene compound.

Materials:

  • Aldehyde (1.0 equiv)

  • Active methylene compound (1.0-1.2 equiv)

  • Piperidine (10 mol%)

  • Solvent (e.g., ethanol, toluene, or methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add the aldehyde, the active methylene compound, and the solvent.

  • Add a catalytic amount of piperidine (e.g., 10 mol%) to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Knoevenagel Condensations

AldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTemperatureYield (%)
BenzaldehydeMalononitrile10EthanolReflux>90
4-NitrobenzaldehydeThiazolidine-2,4-dione80Ethanol78°C~80
4-MethoxybenzaldehydeThiazolidine-2,4-dione80Ethanol78°C>90

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[6]

Visualization of the Knoevenagel Condensation Workflow

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde ReactionVessel Reaction Vessel (Solvent, Heat if needed) Aldehyde->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel Piperidine Piperidine Piperidine->ReactionVessel Workup Cooling, Filtration/ Evaporation ReactionVessel->Workup Purification Recrystallization/ Chromatography Workup->Purification FinalProduct Final Product Purification->FinalProduct G Reactants Amine (R₂NH) α,β-Unsaturated Carbonyl ActivatedAmine Activated Amine (R₂N⁻) Reactants->ActivatedAmine Deprotonation by Piperidine Intermediate Adduct Intermediate Piperidine Piperidine ActivatedAmine->Intermediate Nucleophilic Attack Product Aza-Michael Adduct Intermediate->Product Protonation G Prochiral Prochiral Substrates (e.g., Aldehyde, Nitroolefin) TransitionState Diastereomeric Transition States Prochiral->TransitionState ChiralCat Chiral Piperidine Derivative Catalyst ChiralCat->TransitionState EnantioProduct Enantiomerically Enriched Piperidine Product TransitionState->EnantioProduct Lower Energy Pathway Favored

References

Application Notes and Protocols for the Use of Piperidine Derivatives in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Solid-Phase Synthesis

Solid-phase synthesis (SPS), particularly Solid-Phase Peptide Synthesis (SPPS), has become the cornerstone methodology for the production of peptides and other oligomers for research, diagnostics, and therapeutic applications.[1][2] The technique's efficiency hinges on the use of a solid support, which simplifies the purification process to mere filtration and washing after each reaction step.[1][3] The most prevalent strategy within SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for temporary Nα-amino protection.[4][5]

The critical, repeated step in this methodology is the quantitative removal of the Fmoc group to liberate the amine for the subsequent coupling reaction. While piperidine has historically been the reagent of choice for this deprotection, concerns over its regulatory status and safety profile have spurred the adoption of effective alternatives. This guide provides a detailed examination of 4-Methylpiperidine , a highly efficient and less-regulated alternative for Fmoc deprotection in solid-phase synthesis.

Furthermore, we will provide a prospective discussion on the hypothetical application of functionalized piperidine scaffolds, such as 4-Methylpiperidine-4-carbonitrile hydrochloride , as novel building blocks in combinatorial chemistry and drug discovery, based on established principles of solid-phase organic synthesis.

Part 1: 4-Methylpiperidine as a Superior Reagent for Fmoc Deprotection

The Mechanism and Rationale for Fmoc Removal

The Fmoc group is cleaved via a β-elimination mechanism initiated by a secondary amine base.[3][5] The base abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine.

The deprotection base must fulfill two key criteria: 1) the ability to efficiently abstract the acidic proton, and 2) the capacity to act as a scavenger by forming a stable adduct with the liberated DBF, thereby preventing its polymerization which can interfere with the synthesis.[4]

Advantages of 4-Methylpiperidine over Piperidine

4-Methylpiperidine has emerged as a compelling alternative to piperidine for several reasons:

  • Comparable Efficacy: Studies have demonstrated that 4-methylpiperidine provides similar or even slightly faster deprotection kinetics compared to piperidine, resulting in comparable purities and yields of the final peptide products.[4][5]

  • Reduced Regulatory Burden: Piperidine is a controlled substance in many jurisdictions due to its use in illicit drug manufacturing. 4-Methylpiperidine is typically not under such strict regulation, simplifying procurement and record-keeping.[5][6]

  • Safety Profile: While all organic bases should be handled with care, 4-methylpiperidine presents a favorable alternative from a laboratory management perspective.

Research indicates that the reaction rates for Fmoc removal with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine, establishing the 4-substituted isomer as the most effective.[5]

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The iterative nature of SPPS is illustrated in the workflow below, highlighting the central role of the Fmoc deprotection step.

sps_workflow Resin Resin with Linker (e.g., Rink Amide) Coupling_1 Coupling (e.g., HBTU/DIPEA) Resin->Coupling_1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling_1 Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Deprotection Fmoc Deprotection (20% 4-Methylpiperidine in DMF) Wash_1->Deprotection Wash_2 Wash (DMF, DCM) Deprotection->Wash_2 Coupling_2 Coupling (e.g., HBTU/DIPEA) Wash_2->Coupling_2 Fmoc_AA2 Fmoc-AA2-OH Fmoc_AA2->Coupling_2 Wash_3 Wash (DMF, DCM) Coupling_2->Wash_3 Repeat Repeat Cycle (n-1 times) Wash_3->Repeat Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Fmoc Deprotection Using 4-Methylpiperidine

This protocol is suitable for manual synthesis or for programming into an automated peptide synthesizer.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 4-Methylpiperidine

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropyl Alcohol (IPA)

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated reactor)

Reagent Preparation:

  • Deprotection Solution: Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF. For example, add 20 mL of 4-methylpiperidine to 80 mL of DMF. Some studies suggest that concentrations as low as 2.5% can be effective with longer reaction times, offering a greener alternative.[6]

  • Wash Solvents: DMF, DCM, IPA.

Protocol:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes within the synthesis vessel.

  • Solvent Wash: Drain the DMF and wash the resin thoroughly with DMF (3 times).

  • Fmoc Deprotection (First Treatment):

    • Add the 20% 4-methylpiperidine/DMF solution to the resin, ensuring all beads are fully submerged.

    • Agitate gently for 3-5 minutes.[3]

    • Drain the deprotection solution.

  • Fmoc Deprotection (Second Treatment):

    • Immediately add a fresh aliquot of the 20% 4-methylpiperidine/DMF solution.

    • Agitate for 10-15 minutes.[6] The reaction progress can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at ~301 nm (for the DBF-adduct).

    • Drain the deprotection solution.

  • Thorough Washing: This step is critical to remove all traces of 4-methylpiperidine, which can interfere with the subsequent coupling reaction.

    • Wash the resin with DMF (5-7 times).

    • Wash with IPA (3 times).[5]

    • Wash with DCM (3-5 times).[5]

  • Confirmation of Free Amine (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of the Fmoc group and the presence of a free primary amine.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Comparative Data

The following table summarizes typical results from studies comparing piperidine and 4-methylpiperidine for the synthesis of a model peptide (RRWQWRMKKLG).[4][5]

Parameter20% Piperidine in DMF20% 4-Methylpiperidine in DMF
Crude Purity (RP-HPLC) SimilarSimilar
Final Yield SimilarSimilar
Deprotection Time Standard (e.g., 2 x 10 min)Standard (e.g., 2 x 10 min)
Regulatory Status Controlled SubstanceNot typically controlled

These results strongly suggest that 4-methylpiperidine can be used as a direct, "drop-in" replacement for piperidine in established SPPS-Fmoc/tBu protocols without the need for extensive re-optimization.[4][7]

Part 2: Prospective Application of this compound as a Solid-Phase Scaffold

Disclaimer: The following section is a theoretical guide based on established principles of solid-phase organic synthesis (SPOS). To date, the specific use of this compound as a building block in published solid-phase synthesis literature is not prominent. This section is intended to provide researchers with a strategic framework for its potential application.

Rationale for Novel Scaffolds

The development of diverse chemical libraries is a cornerstone of modern drug discovery. Scaffolds based on constrained cyclic structures, such as substituted piperidines, are of high interest as they can pre-organize appended pharmacophoric groups in three-dimensional space, potentially leading to higher affinity and selectivity for biological targets. The 4-methyl-4-cyano-piperidine core offers two distinct points for diversification: the secondary amine and the nitrile group.

Hypothetical Workflow: Immobilization and Elaboration

The hydrochloride salt would first need to be neutralized to the free base for most synthetic manipulations.

scaffold_workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Elaboration Start 4-Methylpiperidine- 4-carbonitrile (Free Base) Immobilize Immobilization (DIPEA, DCM) Start->Immobilize Resin 2-Chlorotrityl Chloride Resin Resin->Immobilize Resin_Bound Resin-Bound Scaffold Immobilize->Resin_Bound Reduce Nitrile Reduction (e.g., BH3-THF) Resin_Bound->Reduce Amine_Resin Resin-Bound Aminomethyl Scaffold Reduce->Amine_Resin Acylate Acylation / Amide Coupling (R-COOH, HBTU) Amine_Resin->Acylate Final_Resin Fully Elaborated Scaffold on Resin Acylate->Final_Resin Cleavage Cleavage (e.g., 2% TFA/DCM) Final_Resin->Cleavage Final_Product Final Product in Solution Cleavage->Final_Product

Caption: Hypothetical workflow for solid-phase synthesis using a piperidine scaffold.

Hypothetical Protocol: Scaffold Immobilization

This protocol details the attachment of the scaffold to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, which allows for the final product to be cleaved under mild conditions that would likely preserve the piperidine ring structure.[8]

  • Neutralization: Dissolve this compound in DCM and treat with a solid-supported base or a slight excess of a liquid base like N,N-Diisopropylethylamine (DIPEA) to generate the free base in situ.

  • Resin Preparation: Swell 2-CTC resin (1.0 eq) in anhydrous DCM in a synthesis vessel for 30 minutes.

  • Coupling to Resin: Add the solution of the free base (1.5-2.0 eq) to the swollen resin. Add DIPEA (2.0-3.0 eq) to act as a proton scavenger.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted trityl chloride groups, add a solution of Methanol/DIPEA in DCM and agitate for 30 minutes.

  • Washing: Thoroughly wash the resin with DCM, DMF, and Methanol, then dry under vacuum.

Hypothetical Protocol: On-Resin Elaboration and Cleavage

Once immobilized, the nitrile group serves as a handle for further functionalization.

  • Nitrile Reduction:

    • Swell the resin-bound scaffold in anhydrous Tetrahydrofuran (THF).

    • Treat with a solution of a reducing agent such as Borane-THF complex (BH₃·THF) at 0°C to room temperature to convert the nitrile to a primary aminomethyl group.

    • After the reaction is complete, quench carefully and wash the resin extensively with THF, DCM, and DMF.

  • Diversification via Acylation:

    • The newly formed primary amine can be acylated using standard peptide coupling conditions.

    • Swell the resin in DMF.

    • Add a solution of the desired carboxylic acid (R-COOH, 3 eq), a coupling agent like HBTU (3 eq), and a base like DIPEA (6 eq).

    • Allow to react for 2-12 hours.

    • Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Cleavage from Resin:

    • Wash the final resin with DCM.

    • Treat the resin with a solution of 2% Trifluoroacetic acid (TFA) in DCM for 30-60 minutes.[8][9]

    • Filter the resin and collect the filtrate. Repeat the cleavage step once more.

    • Combine the filtrates and evaporate the solvent to yield the crude final product.

Conclusion

4-Methylpiperidine is a robust, efficient, and advantageous reagent for the critical Fmoc-deprotection step in solid-phase peptide synthesis. Its ability to serve as a direct replacement for piperidine allows for straightforward integration into existing protocols, mitigating regulatory and handling concerns without compromising synthetic outcomes.

While the direct application of this compound as a solid-phase building block is not yet established in the literature, the principles of solid-phase organic synthesis provide a clear roadmap for its potential use. As a constrained scaffold, it represents an attractive starting point for the generation of diverse chemical libraries aimed at discovering novel bioactive molecules. The hypothetical protocols outlined herein offer a foundational strategy for researchers venturing into this innovative area of chemical synthesis.

References

Analytical methods for characterization of 4-Methylpiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-Methylpiperidine-4-carbonitrile hydrochloride

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound (CAS No. 948894-26-6). As a key intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure its identity, purity, and quality. This application note details protocols for structural elucidation and identification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, a robust method for purity assessment using High-Performance Liquid Chromatography (HPLC) is presented. The causality behind experimental choices and protocol design is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for analysis.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a piperidine ring, a quaternary carbon, a methyl group, and a nitrile functional group. Its hydrochloride salt form enhances stability and solubility in aqueous media. Accurate characterization is the foundation of its use in multi-step syntheses, where the identity and purity of intermediates directly impact the yield and quality of the final active pharmaceutical ingredient (API).

The fundamental physicochemical properties of the compound are summarized below.

PropertyValueSource(s)
CAS Number 948894-26-6[1][2][3][4]
Molecular Formula C₇H₁₃ClN₂[1][3][4]
Molecular Weight 160.65 g/mol [3][4]
Synonyms 4-Cyano-4-methylpiperidine HCl, 4-piperidinecarbonitrile, 4-methyl-, hydrochloride (1:1)[4]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[3][4]

Analytical Workflow Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The workflow ensures orthogonal verification of the molecule's identity and purity.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Assessment A Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) A->NMR MS Mass Spectrometry (ESI-MS) A->MS FTIR FTIR Spectroscopy A->FTIR B Purity Assessment A->B Identity Confirmed C Data Consolidation B->C Purity Assayed HPLC HPLC-UV/CAD Report Certificate of Analysis C->Report

Caption: High-level analytical workflow for characterization.

Part I: Structural Elucidation and Identification

This section covers the core spectroscopic techniques used to confirm the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for full structural confirmation.

Rationale: The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The carbon (¹³C) NMR spectrum reveals the number of unique carbon atoms and their functional groups. For this compound, we expect to see signals corresponding to the methyl group, the four distinct methylene groups of the piperidine ring, and the proton on the nitrogen atom.

Expected ¹H NMR Spectral Features:

  • Methyl Protons (-CH₃): A singlet in the aliphatic region (~1.0-1.5 ppm).

  • Piperidine Ring Protons (-CH₂-): A series of complex multiplets between ~1.5 and 3.5 ppm. Protons closer to the electron-withdrawing nitrogen atom will be shifted downfield. The axial and equatorial protons on each carbon will be chemically non-equivalent, leading to complex splitting patterns.[5]

  • Amine Proton (N-H): A broad signal, the chemical shift of which is highly dependent on concentration and the solvent used. As a hydrochloride salt, this proton will be present.

Expected ¹³C NMR Spectral Features:

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

  • Piperidine Ring Carbons (-CH₂-): Multiple signals in the aliphatic region.

  • Quaternary Carbon (-C(CN)-): A signal for the carbon attached to the nitrile and methyl groups.

  • Nitrile Carbon (-C≡N): A characteristic signal in the downfield region (~110-125 ppm).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean NMR tube. D₂O is a good choice for hydrochloride salts.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as a reference.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound, which serves as a primary identity test. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds.

Rationale: ESI-MS will analyze the compound in its ionic form. We expect to observe the protonated molecule of the free base, [C₇H₁₂N₂ + H]⁺. The high-resolution mass measurement can confirm the elemental composition.

Expected Mass:

  • Molecular Formula (Free Base): C₇H₁₂N₂

  • Exact Mass of [M+H]⁺: 125.1073 Da

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the amine remains protonated.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the instrument in positive ion mode.

    • Scan a mass range that includes the expected m/z of the molecular ion (e.g., m/z 50-300).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. If using a high-resolution instrument, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]

Rationale: The FTIR spectrum will provide confirmatory evidence for key functional groups. The presence of a nitrile (C≡N) and an amine salt (N-H⁺) are key diagnostic features.

Expected Characteristic Absorption Bands:

  • Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.

  • N-H⁺ stretch (Amine Salt): A broad and strong absorption band in the region of 2400-3200 cm⁻¹.

  • C-H stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-H bend: Absorption bands in the 1350-1470 cm⁻¹ region.

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Caption: Correlation of molecular features with analytical techniques.

Part II: Purity Determination by HPLC

HPLC is the primary method for assessing the purity of pharmaceutical compounds and quantifying impurities.

Rationale and Method Development: this compound lacks a strong UV-absorbing chromophore, making detection challenging. The nitrile group offers weak absorbance at low UV wavelengths (<220 nm). Therefore, a highly sensitive detector is advantageous. A Charged Aerosol Detector (CAD) is an excellent choice as it provides near-universal response for non-volatile analytes and does not require a chromophore.[8] A reversed-phase C18 column is suitable for separating the polar analyte from potential non-polar impurities.[9][10] The mobile phase should be acidic to ensure the piperidine nitrogen is protonated, leading to better peak shape and retention.

Protocol 4: Reversed-Phase HPLC for Purity Analysis
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector 1 (Primary) Charged Aerosol Detector (CAD), Nitrogen pressure 35 psi
Detector 2 (Secondary) UV/Vis Detector at 210 nm

Protocol Steps:

  • System Preparation: Set up the HPLC system according to the parameters in the table above and allow it to equilibrate until a stable baseline is achieved.

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 water:acetonitrile mixture. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

  • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the working standard, and then the sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    • Identify and quantify any impurities relative to the main peak.

Summary and Conclusion

The combination of NMR, MS, and FTIR provides an unambiguous confirmation of the identity and structure of this compound. The described HPLC method offers a reliable approach for determining its purity. This comprehensive analytical workflow ensures that the material meets the stringent quality requirements for its use in research and drug development.

References

Application Note: A Robust HILIC-Based Method for the Purity Analysis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the purity determination of 4-Methylpiperidine-4-carbonitrile hydrochloride, a polar, basic compound that presents significant challenges for traditional reversed-phase liquid chromatography. Due to its high polarity and lack of a significant UV chromophore, a specialized approach is required. We detail a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with a universal aerosol-based detector (Charged Aerosol Detector or Evaporative Light Scattering Detector) for sensitive quantification. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established pharmacopeial principles to ensure scientific integrity and reliable results for researchers and drug development professionals.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).

The physicochemical properties of this compound—specifically its high polarity and the absence of a UV-absorbing chromophore—render standard reversed-phase HPLC methods with UV detection ineffective.[1] Such compounds are poorly retained on nonpolar stationary phases (like C18) and elute in or near the solvent front, making accurate quantification impossible.[2] This necessitates a more advanced analytical strategy.

This document provides an expert-driven, field-proven protocol for the accurate purity analysis of this compound, leveraging the strengths of Hydrophilic Interaction Liquid Chromatography (HILIC) and universal detection technologies.

Strategic Approach: HILIC Separation with Aerosol-Based Detection

To overcome the analytical hurdles, we employ a two-pronged strategy:

The Separation Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the chromatographic mode of choice for highly polar and hydrophilic compounds.[3] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2]

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[4] More polar analytes, like this compound, are more strongly retained, providing the chromatographic resolution necessary for accurate purity assessment.[5]

HILIC_Mechanism cluster_0 HILIC Stationary Phase (e.g., Silica) cluster_1 Mobile Phase p1 Si-OH p2 Si-OH p3 Si-OH p4 Si-OH organic Acetonitrile (High %) analyte Polar Analyte (Retained) organic->analyte Elution water_layer Water-Enriched Layer (Adsorbed on Stationary Phase) analyte->water_layer Partitioning caption HILIC Separation Principle.

Caption: HILIC Separation Principle.

The Detection Method: Charged Aerosol (CAD) or Evaporative Light Scattering (ELSD)

Since this compound lacks a UV chromophore, a universal detector is essential. Both CAD and ELSD are excellent choices.[6] These detectors work by:

  • Nebulization: The HPLC eluent is converted into a fine aerosol.

  • Evaporation: The volatile mobile phase is evaporated in a heated drift tube, leaving behind non-volatile analyte particles.

  • Detection:

    • ELSD: A light source illuminates the particles, and the scattered light is measured by a photodiode.[]

    • CAD: The particles are charged by a corona discharge and the total charge is measured by an electrometer.[8]

The signal generated is proportional to the mass of the analyte, providing a near-uniform response for all non-volatile compounds, which is ideal for purity analysis where the identity of all impurities may not be known.[9]

Understanding Potential Impurities

A robust analytical method must be able to separate the main compound from any potential process-related impurities and degradation products. Based on common synthetic routes for piperidine derivatives, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions, such as products of incomplete cyclization or hydrolysis of the nitrile group to an amide or carboxylic acid.[8]

  • Degradants: Products formed upon exposure to heat, light, or incompatible pH conditions.

The developed HILIC method is designed to be stability-indicating, with sufficient resolving power to separate these structurally similar compounds.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis and should be validated according to internal and regulatory requirements.[10]

Instrumentation and Materials
  • HPLC/UPLC System: A system capable of delivering accurate gradients at pressures compatible with the chosen column (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC H-Class).

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD) or an Evaporative Light Scattering Detector (e.g., Shimadzu ELSD-LT III).

  • Column: A HILIC stationary phase is required. An amide-based column is recommended for good retention and peak shape of basic compounds.

    • Recommended Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Chemicals:

    • This compound reference standard.

    • Acetonitrile (HPLC or LC-MS grade).

    • Water (Type I, 18.2 MΩ·cm).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sst_run System Suitability Test (SST) prep_std->sst_run prep_sample Sample Solution Preparation prep_sample->sst_run sample_run Sample Analysis sst_run->sample_run If SST Passes integration Peak Integration sample_run->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Complete Analytical Workflow.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 90:10 Water/Acetonitrile (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 95:5 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Rationale: A buffered mobile phase at an acidic pH ensures that the piperidine nitrogen is protonated, which aids in consistent interaction with the stationary phase and improves peak shape. Ammonium formate is volatile and compatible with both CAD and MS detectors.[11]

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a diluent of 70:30 Acetonitrile/Water (v/v). This high organic content is crucial for good peak shape in HILIC.[12]

    • Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the same diluent.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the 70:30 Acetonitrile/Water (v/v) diluent.

Chromatographic & Detector Conditions
ParameterCondition
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 90:10 Water/ACN + 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 95:5 ACN/Water + 10 mM Ammonium Formate, pH 3.0
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient Program 95% B (initial), hold for 1 min; linear to 50% B in 8 min; hold at 50% B for 2 min; return to 95% B and re-equilibrate for 4 min.
Total Run Time 15 min
CAD Settings Evaporation Temp: 35-45 °C; Nebulizer Gas: Nitrogen @ 35 psi (Optimize for baseline noise)
ELSD Settings Drift Tube Temp: 40-50 °C; Nebulizer Gas: Nitrogen (Optimize for signal-to-noise)

Method Validation and System Suitability

For this method to be considered reliable and trustworthy, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[13][14] Furthermore, daily system performance must be verified using a System Suitability Test (SST) as described in USP General Chapter <621>.

System Suitability Testing (SST)

Before sample analysis, inject the working standard solution five times. The results must meet the following criteria:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) > 2500Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for n=5 injectionsConfirms the precision of the injector and detector system.
%RSD of Retention Time ≤ 1.0% for n=5 injectionsIndicates the stability and precision of the pump and mobile phase delivery.
Validation Characteristics (ICH Q2(R2))

A full validation study should assess:

  • Specificity: The ability to resolve the main peak from potential impurities and degradation products (demonstrated using spiked samples and forced degradation studies).

  • Linearity: A linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the target concentration).

  • Accuracy: Closeness of the results to the true value, typically assessed by spike-recovery studies at multiple levels.

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate changes in parameters like mobile phase pH (±0.2), column temperature (±5 °C), and organic content (±2%).

Data Presentation and Purity Calculation

The purity of the sample is typically determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table of Expected Results (Hypothetical Data)

Peak Retention Time (min) Area % Area
Impurity 1 3.5 1500 0.05
Main Compound 5.8 2,985,000 99.80
Impurity 2 7.2 3000 0.10
Impurity 3 8.1 1500 0.05

| Total | | 2,991,000 | 100.00 |

Conclusion

The described HILIC method coupled with charged aerosol or evaporative light scattering detection provides a robust, sensitive, and reliable solution for the purity analysis of this compound. By addressing the inherent challenges of this polar, non-chromophoric compound, this application note offers a scientifically sound protocol that can be readily implemented and validated in a regulated laboratory environment, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for the Spectroscopic Analysis of 4-Methylpiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylpiperidine-4-carbonitrile hydrochloride (CAS No. 948894-26-6), a key building block in contemporary drug discovery and development. In the absence of a complete, publicly available experimental dataset, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. These predictions are grounded in established spectroscopic principles and refined by comparative analysis with structurally related analogs. Furthermore, this guide offers detailed, field-proven protocols for the acquisition and interpretation of this data, designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous identification and quality control.

Introduction and Scientific Context

This compound is a bifunctional molecule incorporating a piperidine ring, a quaternary carbon, and a nitrile group. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to modulate biological activity. The nitrile group can serve as a precursor for various functional groups, including carboxylic acids and amines, or act as a bioisostere for a carbonyl group. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous media, which is advantageous for handling and formulation.

Given its utility in medicinal chemistry, the unambiguous structural confirmation and purity assessment of this compound are paramount. This application note aims to provide a reliable spectroscopic reference for researchers working with this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and are supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Analysis
~9.5br s2HNH ₂⁺The acidic protons on the protonated nitrogen are expected to be significantly deshielded and appear as a broad singlet. The exact chemical shift can be highly dependent on concentration and residual water content.
~3.2 - 3.4m4HCH ₂-NThe protons on the carbons alpha to the protonated nitrogen (C2 and C6) are deshielded and are expected to appear as a complex multiplet. Data for 4-cyanopiperidine hydrochloride shows these protons in a similar region (3.08-3.18 ppm).[1]
~2.1 - 2.3m4HCH ₂-C(CN)The protons on the carbons beta to the nitrogen (C3 and C5) are expected to appear as a multiplet, shifted downfield compared to the free base.
~1.5s3HCHThe methyl protons are on a quaternary carbon and are expected to appear as a sharp singlet.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale and Comparative Analysis
~120C NThe nitrile carbon is expected in this region.
~45C 2, C 6The carbons alpha to the protonated nitrogen are shifted downfield.
~35C 4The quaternary carbon bearing the methyl and nitrile groups.
~30C 3, C 5The carbons beta to the nitrogen.
~25C H₃The methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational modes are expected for the N-H⁺, C-H, and C≡N bonds.

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Analysis
~2800 - 2400Strong, BroadN-H⁺ stretchThe stretching vibration of the N-H bonds in the ammonium salt gives rise to a very broad and strong absorption in this region.[2]
~2950 - 2850MediumC-H stretchAliphatic C-H stretching from the piperidine ring and methyl group.
~2240Medium, SharpC≡N stretchThe nitrile stretch is expected to be a sharp peak of medium intensity. In aminonitriles, this peak can sometimes be of reduced intensity.
~1600 - 1500MediumN-H⁺ bendBending vibrations of the ammonium group.[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique, and the free base is expected to be observed.

Predicted Mass Spectrometry Data (ESI+)

m/zPredicted FragmentRationale
125.1073[M+H]⁺ (free base)The molecular ion of the free base (C₇H₁₂N₂).
110.0842[M - CH₃]⁺Loss of the methyl group.
98.0862[M - HCN]⁺Loss of hydrogen cyanide.
82.0648[M - CH₃ - HCN]⁺Subsequent loss of the methyl group and hydrogen cyanide.

Experimental Protocols

The following protocols provide a framework for the acquisition of high-quality spectroscopic data for this compound.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing start Weigh ~10-15 mg of sample dissolve Dissolve in ~0.6 mL of DMSO-d₆ start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into spectrometer transfer->instrument lock_shim Lock and shim on DMSO-d₆ instrument->lock_shim h1_acq Acquire ¹H NMR spectrum lock_shim->h1_acq c13_acq Acquire ¹³C{¹H} NMR spectrum h1_acq->c13_acq dept_acq Acquire DEPT-135 spectrum c13_acq->dept_acq process Apply Fourier Transform dept_acq->process phase_baseline Phase and baseline correct process->phase_baseline reference Reference to residual DMSO (δ 2.50 for ¹H, δ 39.52 for ¹³C) phase_baseline->reference integrate Integrate ¹H signals reference->integrate assign Assign peaks integrate->assign

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen due to the excellent solubility of hydrochloride salts in this solvent and its non-exchangeable nature with the N-H⁺ protons, allowing for their observation.

  • Spectrometer Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

  • DEPT-135: This experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the unambiguous assignment of the ¹³C spectrum.

IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR Spectrometer) cluster_proc Data Processing start Grind ~1-2 mg of sample with ~100 mg of dry KBr press Press the mixture into a translucent pellet using a hydraulic press start->press background Acquire a background spectrum of air press->background sample_scan Place the KBr pellet in the sample holder and acquire the sample spectrum background->sample_scan process Ratio the sample spectrum against the background sample_scan->process label_peaks Label significant peaks process->label_peaks

Caption: Workflow for IR data acquisition using the KBr pellet method.

Causality Behind Experimental Choices:

  • KBr Pellet: This is a standard and reliable method for obtaining high-quality IR spectra of solid samples. It minimizes scattering and produces sharp, well-defined peaks.

  • Dry KBr: It is crucial to use spectroscopic grade, dry KBr and to work in a low-humidity environment to avoid a broad absorption band from water around 3400 cm⁻¹, which could obscure the N-H⁺ stretching region.

Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or ESI-Q-TOF) cluster_proc Data Analysis start Prepare a ~1 mg/mL stock solution in methanol dilute Dilute to ~10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid start->dilute infuse Infuse the sample into the ESI source dilute->infuse acquire_pos Acquire spectrum in positive ion mode infuse->acquire_pos acquire_msms Acquire MS/MS fragmentation data on the parent ion (m/z 125.1) acquire_pos->acquire_msms process Determine the accurate mass of the molecular ion acquire_msms->process analyze_fragments Analyze the fragmentation pattern process->analyze_fragments

Caption: Workflow for MS data acquisition using ESI.

Causality Behind Experimental Choices:

  • ESI: Electrospray ionization is a soft ionization technique suitable for polar and salt compounds, minimizing in-source fragmentation and allowing for the clear observation of the molecular ion of the free base.

  • Solvent System: A mixture of acetonitrile and water with a small amount of formic acid is a common mobile phase for ESI that promotes efficient ionization.

  • High-Resolution MS (TOF): Time-of-flight mass analyzers provide high mass accuracy, enabling the confirmation of the elemental composition of the molecular ion and its fragments.

Trustworthiness and Self-Validation

The structural assignment of this compound can be confidently established through the cross-validation of the data obtained from these orthogonal spectroscopic techniques:

  • NMR: The number of signals, their chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra should be fully consistent with the proposed structure. The DEPT-135 experiment will confirm the number of CH₃, CH₂, and CH groups.

  • IR: The presence of the characteristic broad N-H⁺ stretch, the sharp C≡N stretch, and aliphatic C-H stretches will confirm the key functional groups.

  • MS: High-resolution mass spectrometry will confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in MS/MS experiments should be consistent with the predicted fragmentation pathways.

The convergence of these independent spectroscopic methods provides a robust and self-validating system for the structural confirmation and purity assessment of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methylpiperidine-4-carbonitrile hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpiperidine-4-carbonitrile hydrochloride. We will explore the underlying principles of the synthetic route, provide robust troubleshooting strategies for common experimental hurdles, and offer optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation before proceeding to experimental work.

Q1: What is the primary synthetic route for this compound?

A: The most direct and common method is a variation of the Strecker amino acid synthesis .[1][2] In this case, it's a three-component reaction involving a ketone (1-Methyl-4-piperidone), a cyanide source (e.g., potassium or sodium cyanide), and an ammonia source (e.g., ammonium chloride). The reaction proceeds via an α-aminonitrile intermediate, which is the target molecule.[3][4]

Q2: Can you explain the reaction mechanism?

A: Certainly. The mechanism occurs in two main stages within a single pot:

  • Imine Formation: The carbonyl group of 1-Methyl-4-piperidone reacts with ammonia (in equilibrium with ammonium chloride) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[1][2]

  • Cyanide Addition: The nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion. This step forms the stable C-C bond, resulting in the desired α-aminonitrile product, 4-Methylpiperidine-4-carbonitrile.[3][4]

Q3: What is the specific role of each key reagent?

A:

  • 1-Methyl-4-piperidone: This is the ketone substrate that provides the core piperidine scaffold.

  • Ammonium Chloride (NH₄Cl): It serves as both a source of ammonia (NH₃) for imine formation and as a mild acid to catalyze the initial condensation and protonate the carbonyl oxygen, making it more electrophilic.[3]

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): These are the nucleophilic cyanide sources. For safety and handling reasons, these salts are preferred over using hazardous hydrogen cyanide (HCN) gas directly.[5]

  • Hydrochloric Acid (HCl): Used during workup to protonate the basic nitrogen atoms on the piperidine ring, forming the stable, crystalline hydrochloride salt, which facilitates isolation and purification.

Q4: Why is the final product isolated as a hydrochloride salt?

A: Isolating the compound as a hydrochloride salt serves several critical functions:

  • Increased Stability: The salt form is generally more crystalline, less hygroscopic, and more stable for long-term storage compared to the freebase.

  • Ease of Purification: The crystalline nature of the salt facilitates purification by recrystallization, allowing for the removal of non-basic, organic impurities.

  • Improved Handling: Free amine compounds can be oily or low-melting solids, making them difficult to handle and weigh accurately. The salt form typically has a higher melting point and is a free-flowing solid.

Q5: What are the most critical safety precautions for this reaction?

A: EXTREME CAUTION IS REQUIRED.

  • Cyanide Hazard: Potassium and sodium cyanide are highly toxic. They can be fatal if ingested, inhaled, or absorbed through the skin. Crucially, never mix cyanide salts with acid directly , as this will liberate deadly hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Quenching: Any residual cyanide in the reaction mixture must be quenched before disposal. A common method is to add an excess of sodium hypochlorite (bleach) or a solution of ferrous sulfate under basic conditions.

Troubleshooting Guide

This section is formatted to directly address specific experimental failures with causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

  • Symptoms: After the reaction period and workup, little to no solid product is obtained. TLC or LC-MS analysis of the crude mixture shows predominantly starting material.

  • Potential Causes & Solutions:

    • Incomplete Imine Formation: The formation of the iminium ion intermediate is a reversible equilibrium that produces water.[1] If water is not effectively removed or its formation is not favored, the equilibrium will lie towards the starting materials.

      • Solution: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the reaction forward.[4] Alternatively, ensure your reagents and solvent are as anhydrous as possible.

    • Poor Nucleophilic Addition: The cyanide addition may be sluggish.

      • Solution: Ensure proper stoichiometry. A slight excess of the cyanide salt and ammonium chloride (e.g., 1.2-1.5 equivalents) can increase the rate of reaction. Also, verify the quality of your cyanide source; it can degrade over time if not stored correctly.

    • Suboptimal pH: The reaction is pH-sensitive. The medium needs to be slightly acidic to facilitate imine formation but not so acidic as to protonate all the cyanide, preventing it from acting as a nucleophile.[6]

      • Solution: The use of ammonium chloride typically buffers the reaction in a suitable pH range. If you suspect pH issues, you can monitor it. The ideal range is often slightly basic (pH 8-9) to ensure free ammonia and cyanide are present.

Problem 2: Formation of Significant Impurities

  • Symptoms: The crude product shows multiple spots on TLC or peaks in LC-MS. The NMR spectrum is complex and difficult to interpret.

  • Potential Causes & Solutions:

    • Formation of Cyanohydrin: The cyanide ion can directly attack the ketone starting material to form a cyanohydrin, a common side reaction in Strecker syntheses.[3]

      • Solution: This is often a result of slow imine formation. Optimizing conditions to favor the imine (e.g., ensuring sufficient ammonia concentration, slightly elevated temperature) can outcompete cyanohydrin formation.

    • Polymerization/Decomposition: Piperidones and their derivatives can be prone to side reactions or polymerization, especially at elevated temperatures or over extended reaction times.[7]

      • Solution: Control the reaction temperature carefully. Running the reaction at room temperature or slightly above (e.g., 40-50°C) is often sufficient. Monitor the reaction progress and stop it once the starting material is consumed to avoid byproduct formation.[7]

    • Hydrolysis of Nitrile: If the workup conditions are too harsh (e.g., prolonged exposure to strong acid at high temperatures), the nitrile group can hydrolyze to a carboxylic acid or amide.

      • Solution: During the acidic workup to form the hydrochloride salt, use moderate conditions. Perform the acidification at a low temperature (0-5°C) and avoid prolonged heating.

Problem 3: Difficulty in Product Isolation and Purification

  • Symptoms: The product "oils out" instead of crystallizing, or it remains highly soluble in the chosen recrystallization solvent.

  • Potential Causes & Solutions:

    • Residual Water or Solvent: The presence of water or the reaction solvent can inhibit crystallization.

      • Solution: After the initial workup and extraction, ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄). Concentrate the solution fully under reduced pressure to remove all solvent before attempting crystallization.

    • Incorrect pH for Salt Formation: If the solution is not sufficiently acidic, the freebase may be present, which is often an oil and can prevent the salt from crystallizing.

      • Solution: Ensure at least one full equivalent of HCl is added. It is common to use a solution of HCl in a solvent like isopropanol or diethyl ether to precipitate the salt from a non-polar organic solution.

    • Inappropriate Crystallization Solvent: The polarity of the solvent system is critical.

      • Solution: A common technique is to dissolve the crude product in a polar solvent in which it is soluble (like methanol or ethanol) and then add a non-polar anti-solvent (like diethyl ether or ethyl acetate) dropwise until turbidity is observed. Cooling the mixture can then induce crystallization.

Visualizations and Diagrams

Reaction Mechanism: Strecker Synthesis

The following diagram illustrates the key steps in the formation of 4-Methylpiperidine-4-carbonitrile.

Strecker_Mechanism cluster_reactants Reactants Ketone 1-Methyl-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃ - H₂O Ammonia NH₃ Ammonia->Iminium Cyanide CN⁻ Product 4-Methylpiperidine-4-carbonitrile Cyanide->Product Iminium->Product + CN⁻

Caption: Strecker synthesis pathway for the target molecule.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Start Check_Completion Check Reaction Completion (TLC / LC-MS) Start->Check_Completion Workup Proceed to Workup & Isolation Check_Completion->Workup Complete Low_Yield Problem: Low Yield / No Reaction Check_Completion->Low_Yield Incomplete Impurity Problem: High Impurity Workup->Impurity Crude shows impurities Isolation_Issue Problem: Isolation Failure (Oiling Out) Workup->Isolation_Issue Crystallization fails Optimize_Imine Optimize Imine Formation: - Check NH₄Cl quality - Increase temperature slightly - Use anhydrous solvent Low_Yield->Optimize_Imine Check_Cyanide Check Cyanide Source: - Use slight excess (1.2 eq) - Verify reagent quality Low_Yield->Check_Cyanide Control_Temp Control Reaction Conditions: - Lower temperature - Reduce reaction time Impurity->Control_Temp Purify Purification Strategy: - Column Chromatography - Recrystallization study Impurity->Purify Optimize_Isolation Optimize Isolation: - Ensure complete drying - Adjust pH for salt formation - Screen anti-solvents Isolation_Issue->Optimize_Isolation

Caption: A logical workflow for troubleshooting the synthesis.

Experimental Protocols & Data

Data Summary Table

The following table outlines typical and optimized reaction parameters.

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
1-Methyl-4-piperidone 1.0 eq1.0 eqThe limiting reagent.
Ammonium Chloride 1.2 eq1.5 eqA larger excess pushes the imine formation equilibrium forward.
Potassium Cyanide 1.2 eq1.3 eqEnsures a sufficient concentration of the nucleophile is present to trap the iminium ion as it forms.
Solvent Methanol/WaterAnhydrous MethanolUsing an anhydrous solvent minimizes the reverse reaction (imine hydrolysis), thereby improving the forward rate.[4]
Temperature 25 °C (RT)45 °CGentle heating can increase the rate of imine formation without promoting significant side reactions.[8]
Reaction Time 24 hours12-16 hours (or until completion by TLC/LC-MS)Monitoring the reaction prevents the formation of degradation byproducts from prolonged reaction times.[7]
Expected Yield 50-65%70-85%Optimization of conditions minimizes side reactions and drives the main reaction to completion.
Step-by-Step Optimized Synthesis Protocol

Safety Warning: This procedure involves highly toxic cyanide salts and must be performed by trained personnel in a certified chemical fume hood.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (100 mL).

  • Reagent Addition: Add 1-Methyl-4-piperidone (1.0 eq), followed by ammonium chloride (1.5 eq). Stir the mixture for 10 minutes to allow for dissolution. Carefully add potassium cyanide (1.3 eq) in one portion.

  • Reaction Execution: Equip the flask with a condenser and place it in a pre-heated oil bath at 45°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the 1-Methyl-4-piperidone spot.

  • Workup - Quenching (CRITICAL STEP): Once the reaction is complete, cool the flask to room temperature. In the fume hood, slowly pour the reaction mixture into a beaker containing a vigorously stirring aqueous solution of sodium hypochlorite (bleach, ~15% excess) to quench and oxidize any remaining cyanide ions. Stir for at least 1 hour.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude freebase, which may be a light-yellow oil or solid.

  • Salt Formation and Isolation: Dissolve the crude product in a minimal amount of isopropanol (e.g., 20 mL). Cool the solution in an ice bath (0-5°C). Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Purification: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the white crystalline product in a vacuum oven at 40-50°C to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

References

Common impurities in 4-Methylpiperidine-4-carbonitrile hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylpiperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the handling and purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage.

  • Synthesis-Related Impurities: These are the most common and can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in syntheses involving piperazine derivatives, di-substituted byproducts can form.[1] Similarly, for this compound, you might encounter precursors or related piperidine structures.

  • Degradation Products: The nitrile group (-CN) is susceptible to hydrolysis, especially in the presence of strong acids or bases, which could lead to the formation of the corresponding carboxylic acid or amide. The piperidine ring itself can also be subject to oxidation over time.

  • Residual Solvents: Solvents used during the synthesis or purification, such as toluene, ethanol, or ethyl acetate, may be present in the final product.[2]

Q2: How can I detect and quantify the impurities in my sample?

A2: A multi-faceted analytical approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for routine purity testing and quantifying non-volatile organic impurities. A reversed-phase C18 column with a UV detector is a common setup.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive detection and identification of trace impurities, LC-MS/MS is the preferred method.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities and provide quantitative information if an internal standard is used.[6]

Q3: What are the recommended storage conditions to minimize the formation of degradation products?

A3: To maintain the stability of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[7][8] It is also advisable to protect it from light and moisture, as these can contribute to degradation.[9]

Troubleshooting Guide for Impurity Removal

This section provides a systematic approach to identifying and removing common impurities from this compound.

Issue 1: My sample has a low purity (<98%) as determined by HPLC.

This is a common issue that can often be resolved by recrystallization or column chromatography. The choice of method depends on the nature of the impurities.

Visualizing the Troubleshooting Workflow

Troubleshooting_Impure_Sample start Impure Sample (<98% Purity) decision1 Are impurities significantly different in polarity from the product? start->decision1 recrystallization Recrystallization decision1->recrystallization Yes column_chromatography Column Chromatography decision1->column_chromatography No check_purity Analyze Purity (HPLC/GC-MS) recrystallization->check_purity column_chromatography->check_purity end_product Purified Product (≥98% Purity) check_purity->end_product Purity Met further_investigation Further Investigation / Re-synthesis check_purity->further_investigation Purity Not Met

Caption: Troubleshooting workflow for an impure sample.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound.

When to Use: This method is ideal when the impurities are either much more soluble or much less soluble than this compound in a particular solvent.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include isopropanol, ethanol, and acetonitrile/water mixtures.

  • Dissolution: In a flask, add the impure compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out, leaving the more soluble impurities in the solvent. For better yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Verification: Analyze the purity of the recrystallized product using HPLC or another suitable analytical method.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.

When to Use: This method is necessary when dealing with impurities that are structurally similar to the product, such as positional isomers, which may not be efficiently removed by recrystallization.

Step-by-Step Methodology:

  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for compounds of this nature. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio is determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a column with the chosen stationary phase, ensuring it is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column. The compounds will separate based on their affinity for the stationary phase. The product and impurities will elute at different times.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Verification: Confirm the purity of the final product.

Issue 2: My sample contains residual solvents.

Residual solvents can often be removed by drying the sample under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point). If this is not effective, re-dissolving the compound in a solvent in which it is highly soluble and then removing the solvent under vacuum can help.

Summary of Impurities and Removal Strategies
Impurity TypePotential SourceRecommended Analytical MethodPrimary Removal Method
Unreacted Starting Materials Incomplete reactionHPLC, GC-MSColumn Chromatography, Recrystallization
Byproducts (e.g., isomers) Side reactions during synthesisHPLC, LC-MS/MSColumn Chromatography
Degradation Products Hydrolysis, oxidationHPLC, LC-MS/MSRecrystallization, Column Chromatography
Residual Solvents Synthesis/PurificationGC-MSHigh Vacuum Drying

Visualizing Impurity Sources

Impurity_Sources cluster_synthesis Synthesis Process cluster_post_synthesis Post-Synthesis starting_materials Starting Materials product 4-Methylpiperidine-4-carbonitrile HCl starting_materials->product Incomplete Reaction intermediates Intermediates intermediates->product Carryover side_reactions Side Reactions side_reactions->product Byproducts degradation Degradation (Hydrolysis, Oxidation) degradation->product solvents Residual Solvents solvents->product

Caption: Potential sources of impurities.

References

Technical Support Center: Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpiperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and reproducible outcome.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will focus on a common synthetic approach: a modified Strecker synthesis starting from a suitable N-protected 4-piperidone, followed by methylation and deprotection. We will explore the critical parameters of each step and provide solutions to frequently encountered problems.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Intermediate α-Aminonitrile

Question: I am performing the Strecker synthesis on N-Boc-4-piperidone with potassium cyanide and ammonium chloride, but my yield of the resulting α-aminonitrile is consistently low. What are the likely causes and how can I improve it?

Answer: A low yield in the Strecker synthesis can often be attributed to several factors related to the equilibrium of the reaction and the stability of the intermediates.[1][2][3]

  • Incomplete Imine Formation: The initial step of the Strecker synthesis is the formation of an imine from the ketone and ammonia (from ammonium chloride).[3] This reaction is an equilibrium process. To drive the equilibrium towards the imine, ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can be beneficial.

  • pH Control: The pH of the reaction mixture is crucial. The reaction is typically promoted by mild acidity, which facilitates the dehydration step in imine formation.[1] However, strongly acidic conditions can lead to the protonation of cyanide, forming highly toxic and volatile hydrogen cyanide (HCN), which may escape the reaction mixture and reduce the effective concentration of the nucleophile. Conversely, highly basic conditions can inhibit the formation of the iminium ion, which is the electrophile for the cyanide attack.

  • Reaction Temperature: While some reactions benefit from heating, the Strecker synthesis is often carried out at room temperature or below. Higher temperatures can promote side reactions, such as the polymerization of cyanide or the decomposition of the starting materials.

  • Purity of Reagents: Ensure that your N-Boc-4-piperidone is of high purity. Impurities in the starting ketone can lead to the formation of undesired side products that complicate purification and reduce the yield of the desired α-aminonitrile.

Workflow for Troubleshooting Low α-Aminonitrile Yield

Methylation Reactant N-Boc-4-cyanopiperidine Reagents 1. LDA, THF, -78 °C 2. CH3I Reactant->Reagents Product N-Boc-4-cyano-4-methylpiperidine Reagents->Product

References

Technical Support Center: Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the comprehensive technical support guide for the synthesis of 4-Methylpiperidine-4-carbonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to not only successfully synthesize this valuable building block but also to optimize its yield and purity. In the following sections, we will deconstruct a plausible and robust synthetic pathway, addressing common challenges and frequently asked questions with evidence-based solutions and in-depth chemical reasoning. Our goal is to provide you with the insights of an experienced application scientist, enabling you to navigate the intricacies of this multi-step synthesis with confidence and efficiency.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically approached in a four-stage process, beginning with a commercially available N-protected 4-piperidone. This pathway is designed to control selectivity and maximize yield at each transformation.

Synthetic_Pathway cluster_0 Stage 1: α-Methylation cluster_1 Stage 2: Cyanation (Strecker Synthesis) cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Hydrochloride Salt Formation A N-Boc-4-piperidone B N-Boc-4-methyl-4-piperidone A->B  LDA, MeI, THF, -78 °C   C N-Boc-4-methyl-4-piperidine-4-carbonitrile B->C  KCN, NH4Cl, aq. EtOH   D 4-Methylpiperidine-4-carbonitrile C->D  HCl in Dioxane   E 4-Methylpiperidine-4-carbonitrile hydrochloride D->E  HCl (gas) in Ether or IPA  

Caption: Proposed four-stage synthesis of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Stage 1: α-Methylation of N-Boc-4-piperidone

Question 1: My α-methylation reaction is resulting in a low yield of the desired N-Boc-4-methyl-4-piperidone, with significant recovery of the starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the α-methylation of N-Boc-4-piperidone is often attributed to incomplete deprotonation to form the enolate or quenching of the enolate by adventitious proton sources. Here are the key factors to investigate and optimize:

  • Base Strength and Stoichiometry: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for this transformation. Ensure you are using at least 1.1 equivalents of freshly prepared or titrated LDA. Older or improperly stored LDA can lose its activity, leading to incomplete enolate formation.

  • Reaction Temperature: The formation of the lithium enolate is typically performed at -78 °C (dry ice/acetone bath) to minimize side reactions. It is crucial to maintain this low temperature during the addition of the base and the subsequent addition of the electrophile (methyl iodide).

  • Solvent and Reagent Purity: The solvent, typically anhydrous tetrahydrofuran (THF), must be scrupulously dried. Any residual water will quench the LDA and the enolate. Similarly, ensure the N-Boc-4-piperidone starting material is anhydrous.

  • Addition Order and Rate: The standard protocol involves the slow, dropwise addition of LDA to a cooled solution of the piperidone. This allows for controlled deprotonation. Subsequently, methyl iodide should be added slowly to the formed enolate solution. A rapid addition can lead to localized warming and side reactions.

Table 1: Recommended Reaction Parameters for α-Methylation

ParameterRecommended ConditionRationale
Base LDA (Lithium diisopropylamide)Strong, non-nucleophilic base that favors kinetic enolate formation.
Equivalents of Base 1.1 - 1.2 eq.Ensures complete deprotonation of the ketone.
Solvent Anhydrous THFAprotic solvent that is compatible with LDA.
Temperature -78 °CMinimizes side reactions and ensures kinetic control.
Electrophile Methyl iodide (MeI)Highly reactive methylating agent.
Equivalents of Electrophile 1.2 - 1.5 eq.Drives the reaction to completion.

Question 2: I am observing the formation of di-methylated or other side products in my α-methylation reaction. How can I enhance the selectivity for the mono-methylated product?

Answer:

The formation of di-methylated byproducts suggests that the mono-methylated product is being deprotonated and undergoing a second methylation. To improve selectivity, consider the following:

  • Precise Stoichiometry: Use of a large excess of methyl iodide can promote di-methylation. Try reducing the equivalents of MeI to 1.1-1.2.

  • Reverse Addition: Instead of adding the electrophile to the enolate, consider adding the enolate solution slowly to a solution of the electrophile at -78 °C. This ensures that the enolate is immediately consumed by an excess of the electrophile, minimizing its exposure to unreacted base which could facilitate a second deprotonation.

  • Quenching: Once the reaction is deemed complete by TLC analysis, quench it promptly at low temperature with a saturated aqueous solution of ammonium chloride. This will neutralize any remaining enolate and prevent further reactions during workup.

Methylation_Side_Reactions cluster_main Desired Reaction cluster_side Side Reaction A N-Boc-4-piperidone Enolate B N-Boc-4-methyl-4-piperidone A->B  + MeI   C N-Boc-4-methyl-4-piperidone D Enolate of Methylated Product C->D  + LDA (excess)   E N-Boc-4,4-dimethyl-4-piperidone D->E  + MeI  

Troubleshooting guide for reactions involving 4-Methylpiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylpiperidine-4-carbonitrile Hydrochloride

Welcome to the technical support center for this compound (CAS 948894-26-6). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

I. Compound Characteristics and Handling

Before delving into troubleshooting, a firm understanding of the reactant's properties is crucial.

Key Properties:

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂[1]
Molecular Weight 160.65 g/mol [1]
Appearance White to pale-yellow to yellow-brown solid[1]
Storage Conditions Store in a refrigerator (2 to 8 °C) under an inert atmosphere.[1][2]

Q1: My this compound has a yellowish tint. Is it still usable?

A1: A pale-yellow to yellow-brown color is within the acceptable appearance for this compound.[1] However, a significant color change to dark brown or the presence of clumping may indicate decomposition. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature of 2-8°C to minimize degradation.[2] Before use, you may consider running a quick purity check via TLC or NMR if you have concerns about the material's integrity.

Q2: What are the best practices for handling and storing this compound to ensure its stability?

A2: Due to its hydrochloride salt form, this compound is relatively stable. However, proper handling is key to its longevity. Always handle the compound in a well-ventilated area or under a chemical fume hood.[3] It should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to protect it from moisture and air.[1][2] Exposure to incompatible materials such as strong acids, bases, and oxidizing agents should be avoided.[3]

II. Troubleshooting Common Reactions

This section addresses specific challenges that may arise during common synthetic transformations involving this compound.

A. N-Alkylation and N-Arylation Reactions

Q3: I'm seeing low conversion in my N-alkylation reaction with an alkyl halide. What are the likely causes and how can I improve the yield?

A3: Low conversion in N-alkylation reactions is a frequent issue. Here's a systematic approach to troubleshoot:

  • Basicity is Key: 4-Methylpiperidine-4-carbonitrile is provided as a hydrochloride salt, meaning the piperidine nitrogen is protonated. For the N-alkylation to proceed, this proton must be neutralized by a base to generate the free, nucleophilic secondary amine. Insufficient or an inappropriate choice of base is the most common culprit for low conversion.

    • Troubleshooting Steps:

      • Choice of Base: Employ a non-nucleophilic base to avoid side reactions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The pKa of the base should be high enough to effectively deprotonate the piperidinium salt.

      • Stoichiometry of Base: Ensure you are using at least one equivalent of the base to neutralize the hydrochloride salt. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the equilibrium towards the free amine.

      • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally good choices as they can dissolve the reactants and facilitate the reaction. A solvent miscibility table can be a useful reference.[4]

      • Reaction Temperature: Increasing the reaction temperature can often improve the reaction rate. However, be cautious as higher temperatures can also lead to side product formation. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Visualizing the Troubleshooting Workflow:

    N_Alkylation_Troubleshooting start Low Conversion in N-Alkylation check_base Check Base (Type & Stoichiometry) start->check_base Is base appropriate and in sufficient excess? check_base->check_base check_solvent Evaluate Solvent check_base->check_solvent Yes check_solvent->check_solvent check_temp Optimize Temperature check_solvent->check_temp Yes check_temp->check_temp success Improved Yield check_temp->success Yes, monitor by TLC/LC-MS

    A workflow for troubleshooting N-alkylation reactions.

B. Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, a key transformation for introducing a reactive handle for further derivatization.

Q4: My attempt to reduce the nitrile to a primary amine using LiAlH₄ resulted in a complex mixture of products. What went wrong?

A4: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines, its high reactivity can lead to side reactions if not controlled properly.[5][6][7]

  • Potential Side Reactions:

    • Over-reduction: In some cases, especially with prolonged reaction times or high temperatures, other functional groups in the molecule might be reduced.

    • Formation of secondary amines: The initially formed primary amine can sometimes react with the intermediate imine, leading to the formation of secondary amine byproducts.[8]

  • Troubleshooting and Alternative Protocols:

    • Controlled Conditions: When using LiAlH₄, perform the reaction at a low temperature (e.g., 0 °C to start) and add the reducing agent slowly to the solution of the nitrile. Monitor the reaction closely by TLC to avoid over-reduction.

    • Alternative Reducing Agents: Consider using alternative, milder reducing agents. Catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel) is an excellent method for nitrile reduction.[5] This method often provides cleaner reactions and higher yields of the primary amine.

    • Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or diisopropylaminoborane, can also be effective for the reduction of nitriles to primary amines and may offer better selectivity.[9]

  • Experimental Protocol for Catalytic Hydrogenation:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • If starting with the hydrochloride salt, a base like sodium acetate may be added to neutralize the HCl and prevent catalyst poisoning.

    • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically from a balloon or a Parr shaker).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by crystallization or chromatography.

C. Hydrolysis of the Nitrile Group

Q5: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is sluggish and gives a poor yield. How can I optimize this?

A5: The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions (strong acid or base and high temperatures), which can be slow and may lead to decomposition of the starting material or product.[6]

  • Troubleshooting Steps:

    • Acid-Catalyzed Hydrolysis: Use a strong acid such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous solution. Heating the reaction mixture is almost always necessary. Be aware that prolonged heating can sometimes lead to decarboxylation if the resulting carboxylic acid is unstable.

    • Base-Catalyzed Hydrolysis: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution can also be used. This will initially form the carboxylate salt, which needs to be acidified in a separate workup step to yield the carboxylic acid.[6]

    • Microwave-Assisted Hydrolysis: To accelerate the reaction and potentially improve yields, consider using microwave irradiation. Microwave-assisted synthesis can often significantly reduce reaction times from hours to minutes.

  • Illustrative Reaction Scheme:

    Nitrile_Hydrolysis Reactant 4-Methylpiperidine-4-carbonitrile Intermediate Amide Intermediate Reactant->Intermediate H₃O⁺ or OH⁻, Δ Product 4-Carboxy-4-methylpiperidine Intermediate->Product H₃O⁺ or OH⁻, Δ

    General scheme for nitrile hydrolysis.

III. Purification Challenges

Q6: My final product is water-soluble, making extraction difficult. What are some effective purification strategies?

A6: The piperidine moiety in your product can lead to significant water solubility, especially if it is in a protonated form. Here are some strategies to overcome this:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If your product has a basic nitrogen, basifying the solution (e.g., with NaHCO₃ or a dilute NaOH solution) will deprotonate it, making it less water-soluble and more extractable into an organic solvent like dichloromethane (DCM) or ethyl acetate. Conversely, if your product is acidic (e.g., a carboxylic acid), acidifying the solution will protonate the carboxylate, making it more soluble in an organic solvent.

  • Salting Out: Add a significant amount of a salt, such as sodium chloride (NaCl), to the aqueous layer until it is saturated. This will decrease the polarity of the aqueous phase and reduce the solubility of your organic compound, driving it into the organic layer during extraction.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be a very effective, albeit more specialized, technique.

  • Reverse-Phase Chromatography: If your compound is still too polar for normal-phase silica gel chromatography, consider using reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase.

IV. Safety Information

It is imperative to be aware of the safety hazards associated with this compound.

  • Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Handle the compound in a well-ventilated area or a chemical fume hood.[3][10] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3]

This guide is intended to be a living document. As new methodologies and challenges emerge, it will be updated to reflect the latest scientific insights. We encourage you to consult the references provided for more detailed information.

References

Stability issues of 4-Methylpiperidine-4-carbonitrile hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylpiperidine-4-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a substituted piperidine derivative with a nitrile functional group. The stability of this molecule is primarily influenced by the reactivity of the nitrile group and the piperidine ring, especially under various solvent and pH conditions. The hydrochloride salt form generally enhances solubility in aqueous and protic solvents but can also influence the pH of the resulting solution, a critical factor in its stability.

The primary anticipated degradation pathway is the hydrolysis of the nitrile group.[1][2][3][4][5] This reaction can be catalyzed by both acidic and basic conditions, proceeding through an amide intermediate to ultimately form a carboxylic acid.[5] Understanding the kinetics and triggers for this degradation is crucial for accurate and reproducible experimental results.

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your research.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in the prepared solution.Action: Prepare fresh solutions for each experiment. If solutions must be stored, conduct a preliminary stability study in your chosen solvent system (see Protocol 1). Rationale: The nitrile group is susceptible to hydrolysis, and the rate can be solvent and pH-dependent.[3] Inconsistent results often stem from varying levels of degradation over time.
Appearance of new, unexpected peaks in chromatograms. Formation of degradation products.Action: The most likely degradation product is the corresponding amide or carboxylic acid. Use LC-MS to identify the mass of the new peak(s) to confirm this hypothesis. Perform forced degradation studies (see Protocol 2) to intentionally generate and identify these degradation products. Rationale: Identifying degradation products is essential for developing a stability-indicating analytical method.[6][7]
Precipitation of the compound from solution over time. Poor solubility or degradation to a less soluble product.Action: Verify the solubility of the compound in your chosen solvent. If solubility is not the issue, consider that the degradation product may be less soluble. Rationale: While the hydrochloride salt improves solubility, the free base or certain degradation products may have lower solubility.
pH of the solution changes after dissolving the compound. The hydrochloride salt can create a mildly acidic solution.Action: Measure the pH of your solution after dissolution. If your experiment is pH-sensitive, use a buffered solvent system. Rationale: The stability of the nitrile group is highly pH-dependent. An unbuffered solution's pH can drift, leading to unpredictable degradation rates.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a refrigerator at 2°C - 8°C under an inert atmosphere.[8][9] This is to minimize potential degradation from atmospheric moisture and heat.

Q2: In which solvents is this compound most stable?

A2: Generally, aprotic solvents such as acetonitrile, THF, or dichloromethane are preferred for long-term stability in solution, as they do not participate in the hydrolysis of the nitrile group. For short-term use, buffered aqueous solutions at a slightly acidic to neutral pH (e.g., pH 4-6) are often suitable. Highly basic or strongly acidic aqueous solutions should be avoided to prevent rapid hydrolysis.[3][5]

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: You should perform a stability study using your experimental solvent and temperature. A detailed procedure for this is provided in Protocol 1. This involves analyzing the sample at different time points to quantify the amount of the parent compound remaining.

Q4: What are the likely degradation products I should look for?

A4: The primary degradation products are expected to be 4-methylpiperidine-4-carboxamide (from the hydrolysis of the nitrile to an amide) and 4-carboxy-4-methylpiperidine (from complete hydrolysis to the carboxylic acid).[4]

IV. Experimental Protocols

Protocol 1: General Stability Assessment in a Chosen Solvent

This protocol allows you to determine the stability of this compound in your solvent of choice over a specific time period.

G cluster_prep Solution Preparation cluster_time Time-Point Analysis cluster_analysis Data Analysis prep_sol Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the desired solvent. aliquot Aliquot the solution into multiple vials. prep_sol->aliquot t0 t=0: Immediately analyze one vial using a validated HPLC method. aliquot->t0 incubate Incubate the remaining vials under desired conditions (e.g., room temperature, 40°C). t0->incubate tn Analyze vials at subsequent time points (e.g., 2, 4, 8, 24 hours). incubate->tn quantify Quantify the peak area of the parent compound at each time point. tn->quantify plot Plot the percentage of the parent compound remaining vs. time. quantify->plot

Caption: Workflow for assessing compound stability over time.

Steps:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable, validated HPLC method to determine the initial concentration.

  • Incubation: Store the remaining solution under your typical experimental conditions (e.g., room temperature, refrigerated, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), analyze another aliquot of the solution using the same HPLC method.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial peak area at T=0 to determine the percentage of the compound remaining.

Protocol 2: Forced Degradation Study for Identification of Degradation Products

This protocol is designed to intentionally degrade the compound to generate and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.[6][7][10]

G cluster_stress Stress Conditions start Prepare stock solution of the compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal analysis Analyze samples by LC-MS to identify degradation products. acid->analysis base->analysis oxidation->analysis thermal->analysis

Caption: Forced degradation study workflow.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for several hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.[6]

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C).

Analysis:

  • After the desired exposure time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration.

  • Analyze the stressed samples using an LC-MS method to identify the mass-to-charge ratio (m/z) of any new peaks, which correspond to degradation products.

V. References

  • Vertex AI Search, CAS 948894-26-6 | this compound | MFCD12406584, 8

  • CymitQuimica, 4-Methylpiperidine, 11

  • FM64058 - Safety Data Sheet, 12

  • Fiveable, Chemistry of Nitriles | Organic Chemistry Class Notes, 1

  • 4 - SAFETY DATA SHEET, 13

  • Merck, 4-Methylpiperidine CAS 626-58-4 | 806187, 14

  • HFC, 948894-26-6 | this compound, 9

  • ResearchGate, Results of forced degradation studies | Download Scientific Diagram, 15

  • Save My Exams, Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note, 2

  • LibreTexts, 20.7: Chemistry of Nitriles, 3

  • ChemicalBook, this compound | 948894-26-6, 16

  • Fluorochem, this compound, 17

  • Google Patents, WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof, 18

  • Chemistry Steps, Reactions of Nitriles, 4

  • Google Patents, CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof, 19

  • Chemistry Steps, The Mechanism of Nitrile Hydrolysis To Carboxylic Acid, 5

  • BuyersGuideChem, this compound suppliers and producers, 20

  • ResearchGate, Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF, 21

  • Asian Journal of Research in Chemistry, Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario, 6

  • Google Patents, CN1583742A - Method for preparing 4-piperidyl piperidine, 22

  • NIH, Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms, 7

  • NIH, A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition, 23

  • NIH, Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry, 10

References

Preventing degradation of 4-Methylpiperidine-4-carbonitrile hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methylpiperidine-4-carbonitrile hydrochloride to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which underpins experimental reproducibility and the validity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound is sensitive to environmental factors. Optimal long-term stability is achieved by controlling temperature, atmosphere, and light exposure. The primary goal is to mitigate the risk of hydrolysis of the nitrile group.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions. Some suppliers recommend storage under inert gas at these temperatures.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen. Moisture can facilitate hydrolysis of the nitrile group.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects the compound from light, which can catalyze degradation in some organic molecules.
Location Cool, dry, well-ventilated areaGeneral best practice for chemical storage, away from heat sources and incompatible materials.
Q2: What are the primary degradation pathways for this compound?

The most significant degradation pathway for this compound is the hydrolysis of the nitrile functional group. As a hydrochloride salt, the compound can create a slightly acidic environment in the presence of absorbed moisture, which can catalyze this reaction.

The hydrolysis proceeds in two main stages:

  • Conversion to Amide: The nitrile group first hydrolyzes to form an amide intermediate.

  • Hydrolysis of Amide: The amide is then further hydrolyzed to the corresponding carboxylic acid.

This transformation results in the formation of 4-methylpiperidine-4-carboxylic acid hydrochloride, an impurity that can significantly impact experimental results.

G cluster_main Primary Degradation Pathway: Acid-Catalyzed Hydrolysis Compound 4-Methylpiperidine-4-carbonitrile HCl Intermediate Amide Intermediate Compound->Intermediate + H₂O (Slow) Degradant 4-Methylpiperidine-4-carboxylic acid HCl Intermediate->Degradant + H₂O (Faster)

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Q3: What are the visible signs of degradation?

While chemical degradation is often not visible, you may observe physical changes that suggest the compound's integrity has been compromised:

  • Change in Appearance: The powder may change from a white/off-white crystalline solid to a discolored or yellowish substance.

  • Clumping or Stickiness: This indicates the absorption of moisture from the atmosphere, a key reactant in the hydrolysis degradation pathway.

  • Incomplete Dissolution: Degraded material, particularly the carboxylic acid byproduct, may have different solubility characteristics than the parent compound, leading to issues in solution preparation.

Q4: What are the consequences of using degraded this compound?

Using a degraded sample can have severe consequences for research and development:

  • Inaccurate Quantification: The presence of impurities leads to incorrect molar calculations and concentrations.

  • Altered Biological Activity: Degradation products will likely have different pharmacological or biological profiles, leading to misleading or false-negative/positive results.

  • Reaction Failures: In synthetic chemistry, the presence of the carboxylic acid impurity can interfere with subsequent reaction steps, leading to low yields or complete failure.

  • Irreproducible Results: The level of degradation can vary between aliquots and over time, making it impossible to reproduce experiments.

Q5: How can I verify the purity of my sample?

Regular purity assessment is a cornerstone of good laboratory practice. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose. A well-developed HPLC method can separate the parent compound from its potential degradation products. Gas chromatography (GC) can also be a suitable technique for purity analysis in pharmaceutical intermediates.

For structural confirmation of any observed impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. NMR spectroscopy can also provide detailed structural information.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Unexpected or irreproducible experimental results. The compound may have degraded due to improper storage, leading to the presence of unknown quantities of impurities.1. Immediately quarantine the suspected batch. 2. Perform a purity analysis using a validated analytical method (e.g., HPLC) to quantify the parent compound and any degradants. 3. If degradation is confirmed, discard the batch and source fresh material. Review and reinforce storage protocols.
The compound appears clumpy, sticky, or discolored. The sample has likely been exposed to moisture and/or air. This significantly increases the risk of hydrolysis.1. Do not use the material for any critical experiments. 2. Test a small aliquot for purity. If degradation is confirmed, discard the entire container. 3. Review handling procedures. Ensure the container is sealed tightly and flushed with inert gas after each use.
Purity analysis (e.g., HPLC) shows a significant impurity peak. The compound has degraded. The impurity is likely the carboxylic acid byproduct.1. Identify the impurity if possible using a reference standard or LC-MS. 2. Discard the degraded material. 3. Implement a routine stability testing schedule for long-term stored materials.

Experimental Protocols

Protocol 1: Recommended Workflow for Purity Assessment

This workflow outlines the critical steps for verifying the purity of this compound before use.

Caption: A standard workflow for HPLC-based purity assessment.

Protocol 2: Sample Handling and Aliquoting for Long-Term Storage

To prevent contamination and repeated exposure of the bulk material to the atmosphere, aliquoting is strongly recommended.

Materials:

  • A new, sealed container of this compound.

  • Multiple small, amber glass vials with PTFE-lined caps.

  • Inert gas source (Argon or Nitrogen) with a delivery system.

  • A dry, low-humidity environment (e.g., a glove box or a fume hood with an inert gas blanket).

Procedure:

  • Preparation: Pre-label all aliquot vials with the compound name, batch number, and date.

  • Environment: Perform the entire procedure in a dry, inert atmosphere to minimize moisture exposure.

  • Dispensing: Quickly open the main container and carefully dispense the desired amount of compound into each pre-labeled vial. Avoid using the same spatula for different compounds to prevent cross-contamination.

  • Inerting: Before sealing, flush the headspace of each small vial with a gentle stream of inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly seal each vial with its cap.

  • Storage: Place the aliquoted vials in a designated refrigerator at 2-8°C.

  • Documentation: Record the number of aliquots and their storage location in your laboratory notebook or inventory system. When a sample is needed for an experiment, use one full aliquot to avoid returning unused material to a stored vial.

Technical Support Center: Scaling Up the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpiperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key piperidine intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and scalable process. This document is structured as a dynamic troubleshooting guide and FAQ section to directly address the challenges you may encounter in the laboratory and during scale-up.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific, common problems encountered during the synthesis. The primary route discussed is the Strecker-type synthesis from 1-Methyl-4-piperidone, a cyanide source, and an amine source, followed by salt formation.

Q1: We are observing low and inconsistent yields (below 60%) during the initial lab-scale synthesis. What are the primary factors to investigate?

Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or inefficient workup. Let's break down the potential causes and solutions.

A: Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The cornerstone of this synthesis is the formation of an iminium intermediate from 1-methyl-4-piperidone and an ammonia source (e.g., ammonium chloride). This equilibrium can be unfavorable.

    • Causality: The reaction is a condensation that produces water. In an aqueous environment, the equilibrium can be pushed back towards the starting materials. The pH is also critical; it must be low enough to facilitate amine condensation but not so low as to fully protonate the cyanide nucleophile, rendering it inactive.[1][2][3]

    • Solution:

      • pH Control: Maintain a mildly acidic pH (typically 6-7). This can be achieved with a buffered system or careful addition of reagents.

      • Water Removal: While challenging in a one-pot aqueous system, using a co-solvent that can form an azeotrope with water during scale-up could be considered, though this complicates the process. For lab scale, ensuring reagents are anhydrous where appropriate is key.

  • Competing Cyanohydrin Formation: The cyanide ion can directly attack the ketone, forming a 4-hydroxy-4-cyano-1-methylpiperidine intermediate, a common pitfall in Strecker-type syntheses.[1]

    • Causality: This side reaction becomes dominant if the rate of iminium ion formation is slow or if the concentration of the ketone is significantly higher than that of the reactive iminium species.

    • Solution: Ensure the ammonia source (e.g., ammonium chloride) is well-mixed and present in a slight excess before the cyanide source is introduced. This maximizes the concentration of the iminium intermediate, favoring the desired reaction pathway.

  • Product Loss During Workup: The hydrochloride salt of 4-Methylpiperidine-4-carbonitrile is polar and has significant water solubility.

    • Causality: During aqueous workup and extraction with organic solvents, a significant portion of the product can remain in the aqueous phase.

    • Solution:

      • Salting Out: Saturate the aqueous layer with a salt like sodium chloride before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.

      • Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or perform continuous liquid-liquid extraction for exhaustive recovery.

      • Direct Crystallization: If possible, adjust the reaction solvent system to allow for direct crystallization of the hydrochloride salt, minimizing aqueous workup steps.

Q2: Upon scaling the reaction from 10g to 1kg, our yield dropped by 30% and we observed an increase in a significant, unidentified impurity. What scale-up challenges are we facing?

A drop in yield and emergence of new impurities upon scale-up are classic signs that physical parameters, not just chemical ratios, are now dominating your process.[4][5]

A: Key Scale-Up Considerations:

  • Inefficient Heat Transfer: The Strecker synthesis is exothermic.

    • Causality: Large reactors have a much lower surface-area-to-volume ratio than laboratory flasks. Heat generated in the center of the reactor cannot dissipate quickly, leading to localized hot spots.[4][5] These hot spots can accelerate side reactions, such as nitrile hydrolysis or polymerization, leading to impurity formation and yield loss.

    • Solution:

      • Controlled Addition: Add the cyanide solution slowly and sub-surface via a dosing pump to control the rate of reaction and heat generation.

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system is adequate for the reaction scale and exotherm.

      • Monitoring: Implement in-situ temperature probes to monitor the internal reaction temperature, not just the jacket temperature.

  • Poor Mixing and Mass Transfer:

    • Causality: Inadequate mixing in a large vessel leads to non-uniform reaction conditions. Pockets of high reactant concentration can promote side reactions, while other areas may be "starved" of reactants, leading to an incomplete reaction.[4]

    • Solution:

      • Reactor Geometry & Agitation: Select an appropriate stirrer (e.g., pitched-blade turbine for better axial flow) and agitation speed to ensure homogeneity. Perform a mixing study if necessary.

      • Staged Addition: Introduce reagents at a point of high turbulence to ensure rapid dispersion.

The table below summarizes key parameters that change during scale-up.

ParameterLaboratory Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale & Recommendation
Heat Transfer High surface-area-to-volume ratio; efficient dissipation with an ice bath.Low surface-area-to-volume ratio; risk of localized hot spots.Recommendation: Implement controlled, slow reagent addition and use a reactor with an efficient cooling jacket. Monitor internal temperature closely.[4][5]
Mixing Efficient mixing with a simple magnetic stir bar.Potential for dead zones and inefficient mass transfer with mechanical stirrers.Recommendation: Use an overhead stirrer designed for the vessel geometry (e.g., turbine or anchor stirrer) and confirm mixing efficiency.[4]
Reagent Addition Can be added relatively quickly or in portions.Rapid addition can cause dangerous exotherms and promote side reactions.Recommendation: Utilize a calibrated dosing pump for slow, controlled addition of critical reagents like the cyanide source.
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing common issues during the synthesis.

TroubleshootingWorkflow start Problem Observed low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity stalled Reaction Stalled start->stalled check_sm Check TLC/LCMS: Significant Starting Material (SM)? low_yield->check_sm id_impurity Identify Impurity by MS/NMR impurity->id_impurity check_params Verify Reaction Parameters stalled->check_params extend_rxn Action: - Extend reaction time - Increase temperature moderately - Check pH check_sm->extend_rxn  Yes   workup_issue Check Workup: - Analyze aqueous layer for product - Evaluate extraction solvent check_sm->workup_issue  No   solve_workup Action: - 'Salt out' aqueous phase - Use more polar solvent (DCM) - Increase number of extractions workup_issue->solve_workup cyanohydrin Impurity is Cyanohydrin (Mass = SM + 27) id_impurity->cyanohydrin  Mass Match   hydrolysis Impurity is Amide/Acid (Mass = Product + 18/19) id_impurity->hydrolysis  Mass Match   fix_cyanohydrin Action: - Ensure amine source is added first - Optimize reagent addition order cyanohydrin->fix_cyanohydrin fix_hydrolysis Action: - Reduce reaction temperature - Shorten reaction time - Avoid harsh acidic/basic workup hydrolysis->fix_hydrolysis temp_issue Temperature too low? check_params->temp_issue Check ph_issue pH out of optimal range (6-7)? check_params->ph_issue Check reagent_issue Reagent degradation? (esp. Cyanide) check_params->reagent_issue Check

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A: This reaction is a classic example of the Strecker amino acid synthesis , adapted for a cyclic ketone.[1][2][3][6][7] The mechanism proceeds in two key stages within the same pot:

  • Iminium Formation: The piperidone ketone reacts with an ammonia source (from NH₄Cl) to form an intermediate iminium ion, releasing a molecule of water.

  • Cyanide Addition: A nucleophilic cyanide ion (from NaCN or KCN) then attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product, which in this case is 4-methylpiperidine-4-carbonitrile.

The final step is the addition of HCl to form the stable, isolable hydrochloride salt.

StreckerMechanism ketone 1-Methyl-4-piperidone iminium Iminium Ion (Intermediate) ketone->iminium + NH₃ - H₂O nh3 NH₃ hcn HCN / CN⁻ product 4-Methylpiperidine- 4-carbonitrile iminium->product + CN⁻

Caption: A simplified schematic of the Strecker synthesis pathway.

Q2: What are the critical safety precautions when handling cyanide salts?

A: Working with sodium or potassium cyanide is extremely hazardous and requires strict safety protocols.

  • Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.

  • Acidification Hazard: NEVER allow cyanide salts to come into contact with acid without proper ventilation and containment. Acidification generates highly toxic hydrogen cyanide (HCN) gas.[7] All reactions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and nitrile gloves (double-gloving is recommended).

  • Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use. Work with a buddy.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (like bleach or hydrogen peroxide) under basic conditions before disposal according to your institution's hazardous waste protocols.

Q3: How can I effectively monitor the reaction's progress?

A: Monitoring the disappearance of the starting material (1-methyl-4-piperidone) is the most reliable method.

  • Thin Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 10% Methanol in Dichloromethane. The starting ketone will be less polar than the product. Visualize with potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are more quantitative. A small aliquot of the reaction mixture can be quenched, diluted, and injected. This will allow you to track the consumption of the starting material and the formation of the product, as well as detect any major impurities.

Q4: What are the optimal conditions for crystallizing the final hydrochloride salt?

A: The hydrochloride salt is a polar, crystalline solid.

  • Solvent System: A common technique is to dissolve the crude free-base product in a solvent in which the hydrochloride salt is insoluble. Good choices include isopropanol (IPA), ethyl acetate, or a mixture of methanol and methyl tert-butyl ether (MTBE).

  • Procedure: After workup and removal of the extraction solvent, dissolve the resulting oil/solid in a minimal amount of a polar solvent like IPA. Then, slowly add a solution of HCl in IPA (or bubble dry HCl gas through the solution) until the pH is acidic. The product should precipitate. Cooling the mixture will improve the crystallization yield. The resulting solid can then be collected by filtration, washed with a non-polar solvent like MTBE or diethyl ether, and dried under vacuum.[8]

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Methylpiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies applicable to the quantification of 4-Methylpiperidine-4-carbonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to not only present various analytical techniques but also to delve into the rationale behind methodological choices, ensuring that the described protocols are robust and self-validating.

While specific, publicly available validated methods for this compound are not abundant, this guide will draw upon established analytical principles and validated methods for structurally similar piperidine derivatives to provide a strong framework for method development and selection. All discussions on validation parameters are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5]

The Analytical Challenge: Physicochemical Properties of this compound

This compound is a polar, non-volatile small molecule. A key analytical challenge is its lack of a strong UV chromophore, which limits the utility of UV-Visible spectrophotometry for direct detection in High-Performance Liquid Chromatography (HPLC). This characteristic necessitates either the use of universal detectors or derivatization to introduce a chromophore.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most pertinent techniques for the quantification of this compound.

Method Principle Detection Key Advantages Key Limitations
Reversed-Phase HPLC with Charged Aerosol Detection (CAD) Chromatographic separation on a non-polar stationary phase.Charged Aerosol DetectorUniversal detection, good sensitivity for non-volatile compounds, gradient compatibility.Non-linear response may require curve fitting, sensitive to mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Mass SpectrometerHigh selectivity and sensitivity, structural elucidation capabilities.Requires derivatization to increase volatility, potential for thermal degradation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.NMR DetectorPrimary analytical method, no need for analyte-specific reference standards, provides structural information.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.
Acid-Base Titration Neutralization reaction between the hydrochloride salt (acidic) and a standardized basic titrant.Potentiometric or ColorimetricSimple, cost-effective, high precision for bulk analysis.Lacks specificity, not suitable for trace analysis or complex matrices.

In-Depth Method Analysis and Experimental Protocols

Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

Expertise & Experience: For non-chromophoric analytes like this compound, HPLC with a universal detector such as CAD is a powerful approach. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) is a strategic choice to enhance the retention of the polar analyte on a reversed-phase column.[6]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Dissolve in Diluent s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column with Ion-Pairing Mobile Phase h1->h2 h3 Detection by CAD h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: HPLC-CAD experimental workflow for quantification.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% Heptafluorobutyric Acid (HFBA) in a water-acetonitrile gradient.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • CAD Settings: Nitrogen gas pressure at 35 psi.

  • Validation Parameters:

    • Specificity: Analyze a blank and a spiked sample to ensure no interference at the analyte's retention time.

    • Linearity: Analyze calibration standards over a range of concentrations and evaluate the correlation coefficient (r²) of the calibration curve.

    • Accuracy & Precision: Perform replicate analyses of samples at different concentration levels.[7]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers exceptional selectivity and sensitivity. However, for a polar and non-volatile salt like this compound, derivatization is essential to make it amenable to GC analysis. Silylation is a common derivatization technique for such compounds.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Add Derivatization Reagent (e.g., BSTFA) s1->s2 s3 Heat to Complete Derivatization s2->s3 g1 Inject into GC-MS System s3->g1 g2 Separation on a Capillary Column g1->g2 g3 Detection by Mass Spectrometer (SIM mode) g2->g3 d1 Extract Ion Chromatogram g3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Internal Standard Calibration d2->d3

Caption: GC-MS experimental workflow with derivatization.

Detailed Protocol:

  • Derivatization: To a known amount of sample or standard in a sealed vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and an appropriate solvent (e.g., acetonitrile). Heat the mixture to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature gradient to ensure good separation of the derivatized analyte from any by-products.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Validation: The validation would follow similar principles to the HPLC method, with a focus on the reproducibility of the derivatization step.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: qNMR is a primary ratio method of measurement, meaning quantification is based on the signal intensity of the analyte relative to a certified internal standard of known purity.[9][10] This technique is particularly valuable for the certification of reference materials. For this compound, a distinct proton signal, for instance, from the methyl group, can be used for quantification against an internal standard like maleic acid.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation s1 Accurately Weigh Analyte and Internal Standard s2 Dissolve in Deuterated Solvent (e.g., D2O) s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Acquire 1H NMR Spectrum s3->n1 n2 Ensure Sufficient Relaxation Delay n1->n2 d1 Phase and Baseline Correction n2->d1 d2 Integrate Analyte and Standard Signals d1->d2 d3 Calculate Purity/Concentration d2->d3

Caption: qNMR experimental workflow for purity assessment.

Detailed Protocol:

  • Sample Preparation: Accurately weigh the this compound and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. It is crucial to use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.

Acid-Base Titration

Expertise & Experience: As a hydrochloride salt of an organic base, this compound can be quantified by alkalimetric titration.[11][12] This classical technique is highly precise for the assay of bulk material. The endpoint can be determined potentiometrically or with a suitable colorimetric indicator.

Detailed Protocol:

  • Titrant Standardization: Prepare and standardize a solution of sodium hydroxide (e.g., 0.1 M) against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Analysis: Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., a mixture of water and ethanol).

  • Titration: Titrate the sample solution with the standardized sodium hydroxide solution.

  • Endpoint Detection: Use a pH meter to monitor the titration and determine the equivalence point from the titration curve, or use a visual indicator that changes color at the appropriate pH.

  • Calculation: Calculate the purity of the sample based on the volume of titrant consumed, its concentration, and the mass of the sample.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For routine quality control of the bulk substance where high precision is required, acid-base titration is a cost-effective and reliable method.

  • For the analysis of formulated products or in the presence of impurities, the selectivity of a chromatographic method is necessary. HPLC with CAD is a highly recommended approach due to its universality and good sensitivity.

  • GC-MS is a viable alternative if derivatization is optimized and validated, offering excellent selectivity.

  • qNMR stands out as a primary method for the certification of reference standards and for obtaining highly accurate purity values without the need for a specific reference standard of the analyte.

Ultimately, the development and validation of any analytical method should be guided by the principles of the ICH Q2(R1) guidelines to ensure that the method is suitable for its intended purpose.[1][5]

References

A Researcher's Guide to Quality Assessment: Spectral Data Comparison of 4-Methylpiperidine-4-carbonitrile hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. Any impurity or structural deviation in a chemical intermediate can have cascading effects on the synthesis of an Active Pharmaceutical Ingredient (API), potentially impacting its efficacy, safety, and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the quality of 4-Methylpiperidine-4-carbonitrile hydrochloride (CAS No. 948894-26-6), a key building block in medicinal chemistry, by comparing spectral data from different commercial suppliers.

The principles and methodologies outlined here are grounded in established analytical practices and regulatory expectations, ensuring a robust and reliable quality assessment.[1][2][3][4] This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—providing both the "how" and the "why" behind each experimental choice.

The Critical Role of Spectral Analysis in Quality Control

Before delving into the experimental protocols, it is crucial to understand why a multi-faceted spectral analysis is non-negotiable for ensuring the quality of pharmaceutical intermediates.[5] Each spectroscopic technique provides a unique piece of the molecular puzzle:

  • ¹H and ¹³C NMR Spectroscopy offers the most detailed information about the molecular structure, confirming the connectivity of atoms and providing insights into the sample's purity.[6] The presence of unexpected signals can indicate impurities or structural isomers.

  • FTIR Spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[7] For this compound, the characteristic nitrile (C≡N) and amine salt absorbances are key indicators of the correct compound.

  • Mass Spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming its identity.[8][9][10]

By combining these techniques, we can build a comprehensive profile of the material from each supplier and make an informed decision on its suitability for downstream applications. This aligns with the principles of Good Manufacturing Practices (GMP), where rigorous testing is integral to ensuring product quality.[11][12][13][14]

Experimental Workflow for Spectral Data Acquisition and Comparison

The following diagram illustrates the logical workflow for acquiring and comparing the spectral data of this compound from different suppliers.

Spectral_Data_Workflow Workflow for Comparative Spectral Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion Sample_A Sample from Supplier A NMR ¹H & ¹³C NMR Spectroscopy Sample_A->NMR FTIR FTIR Spectroscopy Sample_A->FTIR MS Mass Spectrometry Sample_A->MS Sample_B Sample from Supplier B Sample_B->NMR Sample_B->FTIR Sample_B->MS Sample_C Sample from Supplier C Sample_C->NMR Sample_C->FTIR Sample_C->MS Compare_NMR Compare NMR Spectra NMR->Compare_NMR Compare_FTIR Compare FTIR Spectra FTIR->Compare_FTIR Compare_MS Compare MS Data MS->Compare_MS Decision Select Optimal Supplier Compare_NMR->Decision Compare_FTIR->Decision Compare_MS->Decision Ref_Std Reference Standard Data Ref_Std->Compare_NMR Ref_Std->Compare_FTIR Ref_Std->Compare_MS

Caption: A logical workflow for the acquisition and comparative analysis of spectral data.

Detailed Experimental Protocols

The following are detailed protocols for acquiring high-quality spectral data for this compound.

¹H and ¹³C NMR Spectroscopy

Rationale: NMR spectroscopy is the gold standard for structural elucidation and purity assessment of organic molecules.[6] The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide a detailed map of the molecule's proton environment. The ¹³C NMR spectrum reveals the number and types of carbon atoms present. For this analysis, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is chosen as the solvent due to the hydrochloride salt's good solubility and the presence of exchangeable protons (N-H).

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be necessary to obtain a good spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups.[7] For this compound, we expect to see a characteristic sharp absorption for the nitrile group (C≡N) and broad absorptions associated with the amine hydrochloride salt.[15][16][17] The Attenuated Total Reflectance (ATR) method is highly recommended for its minimal sample preparation.[7][18]

Protocol:

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as the absorbance of the ATR crystal.[7]

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically generate the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, which is a fundamental characteristic for its identification.[8] Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which should readily form a protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass-to-charge (m/z) range that includes the expected molecular ion (the free base has a molecular weight of 138.20 g/mol , so the protonated ion [M+H]⁺ is expected at m/z 139.12).

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion. High-resolution mass spectrometry can be used to confirm the elemental composition.

Comparative Data Analysis: A Hypothetical Case Study

Let's consider a scenario where this compound has been sourced from three different suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the hypothetical spectral data obtained according to the protocols described above. A reference spectrum from a trusted source is also included for comparison.[19]

¹H NMR Data Comparison (400 MHz, DMSO-d₆)
Assignment Reference Spectrum[19] Supplier A Supplier B Supplier C
NH₂⁺ (broad s) ~9.5 ppm~9.5 ppm~9.5 ppm~9.5 ppm
Piperidine CH₂ (m) ~3.2-3.4 ppm~3.2-3.4 ppm~3.2-3.4 ppm~3.2-3.4 ppm
Piperidine CH₂ (m) ~2.0-2.2 ppm~2.0-2.2 ppm~2.0-2.2 ppm~2.0-2.2 ppm
CH₃ (s) ~1.5 ppm~1.5 ppm~1.5 ppm~1.5 ppm
Impurities None observedNone observedSignal at 1.2 ppm (t)Signal at 2.1 ppm (s)
FTIR Data Comparison (ATR, cm⁻¹)
Functional Group Expected Range[15][16][17] Supplier A Supplier B Supplier C
N-H Stretch (salt) 2500-3000 (broad)2750 (broad)2755 (broad)2750 (broad)
C-H Stretch 2850-29802960, 28702962, 28712960, 2870
C≡N Stretch 2230-22502245 (sharp)2245 (sharp)2245 (sharp)
Other -No significant unexpected peaksNo significant unexpected peaksBroad peak at ~3400
Mass Spectrometry Data Comparison (ESI+)
Ion Expected m/z Supplier A Supplier B Supplier C
[M+H]⁺ 139.12139.12139.12139.12
Other ions -Minor adductsMinor adducts, m/z 155.1Minor adducts

Interpretation of Results and Supplier Selection

The objective of this comparative analysis is to select the supplier that provides material with the highest purity and correct chemical identity.

Decision_Making_Process Decision-Making Logic for Supplier Selection Data Comparative Spectral Data (NMR, FTIR, MS) NMR_Check NMR Purity Check Data->NMR_Check Analysis FTIR_Check FTIR Functional Group Check Data->FTIR_Check Analysis MS_Check MS Molecular Weight Check Data->MS_Check Analysis Supplier_A Supplier A: - Clean NMR - Correct FTIR - Correct MS NMR_Check->Supplier_A Pass Supplier_B Supplier B: - Impurity in NMR - Correct FTIR - Impurity in MS NMR_Check->Supplier_B Fail Supplier_C Supplier C: - Impurity in NMR - Water in FTIR - Correct MS NMR_Check->Supplier_C Fail FTIR_Check->Supplier_A Pass FTIR_Check->Supplier_B Pass FTIR_Check->Supplier_C Fail (Water) MS_Check->Supplier_A Pass MS_Check->Supplier_B Fail (Impurity) MS_Check->Supplier_C Pass Decision Select Supplier A Supplier_A->Decision

Caption: A flowchart illustrating the decision-making process for supplier selection based on spectral data.

  • Supplier A: The spectral data for the sample from Supplier A is in excellent agreement with the reference data. The ¹H NMR spectrum is clean, with no observable impurities. The FTIR spectrum shows all the characteristic peaks, and the mass spectrum confirms the correct molecular weight. This material appears to be of high purity and is suitable for use.

  • Supplier B: The ¹H NMR spectrum of the sample from Supplier B shows a small triplet at 1.2 ppm, which is indicative of an ethyl group-containing impurity. The mass spectrum also shows an ion at m/z 155.1, which could correspond to an impurity. While the main compound is present, the presence of these impurities makes this material less desirable.

  • Supplier C: The sample from Supplier C shows a singlet at 2.1 ppm in the ¹H NMR spectrum, which could be acetone, a common residual solvent. The broad peak at ~3400 cm⁻¹ in the FTIR spectrum suggests the presence of water. While the correct compound is present, the presence of solvent and water indicates a lower level of purity.

This guide demonstrates a systematic and scientifically rigorous approach to qualifying raw materials. By implementing these analytical methodologies, researchers can ensure the integrity of their starting materials, which is a critical step in the path to successful and reproducible drug discovery and development. The principles of analytical procedure validation, as outlined in guidelines such as ICH Q2(R1), should be applied when these methods are used in a regulated environment.[1][2][3][4]

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Analyte

4-Methylpiperidine-4-carbonitrile hydrochloride is a pivotal building block in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of scaffolds prevalent in numerous FDA-approved drugs due to their favorable pharmacokinetic properties. The presence of a quaternary carbon center and a nitrile group makes it a versatile intermediate for constructing complex molecular architectures.

However, the synthetic route to this intermediate is not without its challenges, leading to potential impurities that can compromise the integrity of downstream applications. For researchers, scientists, and drug development professionals, the adage "know your molecule" begins with a rigorous, multi-faceted assessment of its purity. A purity value of 97% from a supplier is not an endpoint; it is the starting point of a necessary investigation.[1][2]

This guide provides a comprehensive comparison of analytical methodologies to empower researchers to independently verify the purity of commercial this compound. We will move beyond simple percentage values, focusing on identifying and quantifying potential impurities. The protocols described herein are designed to be self-validating, explaining the causal logic behind experimental choices to ensure robust and reproducible results.

The Impurity Landscape: What to Look For and Why

Understanding the potential impurities begins with understanding the synthesis. While proprietary synthesis routes vary, a common approach involves the Strecker synthesis or a variation thereof, starting from 4-methyl-4-piperidone.

cluster_synthesis Generalized Synthetic Pathway cluster_impurities Potential Impurity Introduction Points Start 4-Methyl-4-piperidone Intermediate α-aminonitrile (free base) Start->Intermediate Cyanation & Amination Impurity1 Unreacted Starting Material: 4-Methyl-4-piperidone Start->Impurity1 Incomplete Reaction Reagents + KCN / NH4Cl (Strecker Synthesis) Product 4-Methylpiperidine-4-carbonitrile Hydrochloride Intermediate->Product HCl Salt Formation Impurity2 Hydrolysis By-Product: 4-Methylpiperidine-4-carboxamide Product->Impurity2 Moisture Exposure Impurity3 Residual Solvents: Methanol, Toluene, etc. Product->Impurity3 Purification Residue

Caption: Generalized synthesis and potential impurity sources.

This pathway illuminates three primary categories of expected impurities:

  • Process-Related Impurities: Unreacted starting materials (e.g., 4-methyl-4-piperidone) or intermediates.

  • Degradation Impurities: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base with residual water, forming the corresponding amide (4-methylpiperidine-4-carboxamide) or carboxylic acid.

  • Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., methanol, isopropanol, toluene) can be retained in the final solid product.

A Multi-Modal Approach to Purity Verification

No single analytical technique provides a complete picture. A robust purity assessment relies on the orthogonal application of multiple methods. The choice of technique depends on the specific question being asked—from a simple identity check to a comprehensive quantitative profile.

cluster_methods Analytical Method Selection Analyte Commercial 4-Methylpiperidine-4- carbonitrile HCl HPLC HPLC-CAD/ELSD/MS (Quantitative Purity) Analyte->HPLC Non-volatile Analytes GCMS GC-MS (Volatile Impurities, Starting Material) Analyte->GCMS Volatile Analytes NMR ¹H NMR (Structural Confirmation, Residual Solvents) Analyte->NMR Structural Info FTIR FTIR (Functional Group ID) Analyte->FTIR Identity Check

Caption: Workflow for selecting the appropriate analytical method.

Comparative Overview of Core Techniques
Technique Principle Strengths for This Analyte Limitations & Considerations
HPLC Separation based on polarity in a liquid mobile phase.[3]Gold standard for quantifying non-volatile impurities (e.g., starting material, hydrolysis by-products).[4]Lacks a strong UV chromophore. Requires specialized detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[5]
GC-MS Separation based on volatility in a gaseous mobile phase, with mass-based identification.[6]Excellent for detecting volatile impurities like residual solvents and unreacted starting materials. High sensitivity and specificity.[7][8]As a hydrochloride salt, the analyte is non-volatile. Requires sample preparation (e.g., liberation of the free base) or specialized injection techniques.
¹H NMR Measures the magnetic properties of hydrogen nuclei.[4]Provides unambiguous structural confirmation. Excellent for identifying and quantifying residual solvents against a standard. Can detect major impurities if their signals are resolved.[9][10]Lower sensitivity for impurity detection compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
FTIR Measures the absorption of infrared radiation by molecular vibrations.[11]Rapid confirmation of key functional groups (nitrile C≡N, amine N-H stretches).[12] Quick identity check against a reference spectrum.Not quantitative. Provides limited information on minor impurities.

Experimental Protocols & In-Depth Rationale

High-Performance Liquid Chromatography (HPLC) with CAD

Causality: The target molecule lacks a UV-absorbing chromophore, rendering standard UV detection ineffective. A universal detector like a Charged Aerosol Detector (CAD) is ideal, as its response is independent of the analyte's optical properties.[5] Furthermore, as a polar amine salt, it will exhibit poor retention on a standard C18 reversed-phase column. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) is necessary to neutralize the charge and promote retention.[5]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (or a compatible solvent like water) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: An isocratic mixture of 0.1% Heptafluorobutyric Acid (HFBA) in water and acetonitrile (e.g., 90:10 v/v).[5] The exact ratio should be optimized to achieve adequate retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C to ensure reproducibility.[5]

    • Detector: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.[5]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development intermediates.[4]

Self-Validation: Run a blank (injection of mobile phase) to ensure no system peaks interfere. Spike the sample with a known potential impurity (e.g., 4-methyl-4-piperidone) to confirm peak identification and separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This method is tailored for volatile and semi-volatile impurities. Direct injection of the hydrochloride salt is not feasible. Therefore, a liquid-liquid extraction with a base is required to liberate the more volatile free-base form of the analyte and any related amine impurities.

Step-by-Step Protocol:

  • Sample Preparation (Free Base Extraction):

    • Dissolve ~10 mg of the hydrochloride salt in 1 mL of deionized water.

    • Add 1 mL of ethyl acetate.

    • Basify the aqueous layer to pH >10 with 1M NaOH.

    • Vortex vigorously for 1 minute to extract the free base into the ethyl acetate layer.

    • Carefully transfer the top organic layer to a GC vial for analysis.

  • GC-MS Conditions:

    • Column: A low-polarity column, such as a SH-Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) mode. Scan range from 40 to 400 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify residual solvents or volatile impurities using an external or internal standard method.

Proton Nuclear Magnetic Resonance (¹H NMR)

Causality: ¹H NMR provides a definitive structural fingerprint. The integral of each signal is directly proportional to the number of protons it represents, allowing for straightforward quantification of impurities (including residual solvents) relative to the main compound, provided a unique signal for each species is available.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

  • Internal Standard (for quantification): Add a precisely weighed amount of an internal standard with a known proton count and a signal in a clear region of the spectrum (e.g., maleic acid or 1,4-dioxane).

  • Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to allow for accurate integration. A d1 of 30 seconds is a safe starting point for quantitative work.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling patterns to the expected structure.[9]

    • Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from a known impurity or residual solvent. The molar ratio can be calculated from the ratio of the integrals divided by the number of protons each signal represents.

Expected ¹H NMR Signals (in D₂O):

  • Piperidine Ring Protons: Complex multiplets between ~2.0-3.5 ppm.

  • Methyl Group (CH₃): A singlet around ~1.5 ppm.

  • Note: The acidic N-H proton will exchange with D₂O and will likely not be visible.

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality: FTIR is a rapid and simple method to confirm the presence of key functional groups, serving as a first-pass identity check. The vibrations of specific bonds correspond to characteristic absorption frequencies.[11]

Step-by-Step Protocol:

  • Sample Preparation: No extensive preparation is needed. Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or look for characteristic peaks.

    • C≡N (Nitrile) stretch: A sharp, medium-intensity peak around 2240-2220 cm⁻¹.

    • N-H (Amine Salt) stretch: Broad absorption in the 2700-2250 cm⁻¹ region.

    • C-H (Aliphatic) stretch: Peaks just below 3000 cm⁻¹.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of this multi-modal approach, consider the analysis of three different commercial lots of this compound.

Analysis Parameter Lot A Lot B Lot C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
Purity by HPLC-CAD (% Area) 99.6%97.2%98.9%
Major Impurity by HPLC 0.2% (Unknown, RRT 1.2)2.5% (Identified as 4-Methylpiperidine-4-carboxamide)0.8% (Unknown, RRT 0.8)
GC-MS Analysis No significant impurities detected0.2% 4-Methyl-4-piperidone detectedNo significant impurities detected
¹H NMR Analysis Conforms to structureConforms to structureConforms, contains 0.3% (w/w) residual Toluene
FTIR Analysis Conforms to referenceConforms to referenceConforms to reference
Overall Assessment High Purity. Suitable for all applications.Contains significant hydrolysis by-product. May require re-purification before use in sensitive applications.Good Purity. Contains residual solvent which may be acceptable depending on the application.

Conclusion and Recommendations

The purity analysis of this compound is not a one-size-fits-all process. A comprehensive assessment requires the intelligent application of orthogonal analytical techniques.

  • For routine quality control and quantitative purity , a validated HPLC method with a universal detector (CAD or ELSD) is the most robust approach.[5]

  • GC-MS is indispensable for identifying and quantifying volatile impurities and unreacted starting materials that might be missed by HPLC.[6]

  • ¹H NMR remains the gold standard for structural confirmation and is uniquely powerful for quantifying residual solvents .[4]

  • FTIR serves as a rapid and invaluable tool for initial identity verification .[11]

By integrating the findings from these complementary techniques, researchers can build a complete purity profile, moving beyond a simple percentage to a true understanding of the material's composition. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific research and the quality of pharmaceutical development.

References

Navigating the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Cost-Benefit Analysis of Synthetic Methodologies for a Key Pharmaceutical Intermediate

Researchers and professionals in drug development now have access to a detailed comparative guide on the synthesis of 4-Methylpiperidine-4-carbonitrile hydrochloride, a crucial building block in the pharmaceutical industry. This publication provides an in-depth analysis of two primary synthetic routes, offering a thorough examination of their chemical efficiency, cost-effectiveness, and safety implications to guide informed decision-making in laboratory and industrial settings.

This guide delves into two plausible synthetic pathways: the direct alkylation of 4-cyanopiperidine and a multi-step approach commencing with 1-Boc-4-piperidone. Each method is scrutinized to provide a clear cost-benefit analysis, empowering chemists to select the most suitable route based on their specific needs, whether for small-scale research or large-scale production.

Executive Summary

The synthesis of this compound can be approached through distinct strategies, each with its own set of advantages and challenges. The direct methylation of 4-cyanopiperidine presents a potentially shorter and more atom-economical route. In contrast, the multi-step synthesis starting from the readily available 1-Boc-4-piperidone offers a more controlled, albeit longer, pathway. This guide provides the necessary data to evaluate these trade-offs, considering factors such as reagent cost, reaction yield, operational complexity, and safety.

Comparative Analysis of Synthetic Routes

A detailed breakdown of the two proposed synthetic methodologies is presented below, including a cost analysis of the required reagents.

Reagent/Starting MaterialRoute 1: AlkylationRoute 2: Multi-StepApprox. Cost (USD)
4-CyanopiperidineStarting Material-$84.00 / 5g[1]
Methyl IodideReagent-$112.00 / 25g[2]
1-Boc-4-piperidone-Starting Material$59.40 / 5g, $203.00 / 25g, $589.00 / 100g[3]
Methylmagnesium Bromide-ReagentVaries based on solution/generation
Trimethylsilyl Cyanide-Reagent$65.75 / 5g, $153.65 / 25g[4][5]
Sodium Cyanide-Alternative Reagent$57.10 / 5g, $75.60 / 100g, $193.00 / 1kg
Hydrochloric AcidReagentReagentCommon lab reagent, low cost

Method 1: Direct Alkylation of 4-Cyanopiperidine

This approach involves the direct methylation of 4-cyanopiperidine at the 4-position. While appearing more straightforward, this method presents significant chemical challenges.

Experimental Protocol (Hypothetical):

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be critical to selectively deprotonate the C-4 position without attacking the nitrile group. Methyl iodide is a common and effective methylating agent in such reactions.

Cost-Benefit Analysis:

  • Benefits:

    • Atom Economy: This route is theoretically more atom-economical, with fewer steps and less waste.

    • Cost of Starting Material: 4-Cyanopiperidine is a commercially available and relatively affordable starting material[1][6][7].

  • Drawbacks:

    • Lack of Established Protocols: The primary drawback is the absence of well-documented procedures, making it a higher-risk option for predictable synthesis.

    • Potential for Side Reactions: N-alkylation of the piperidine nitrogen is a likely and significant side reaction, which would complicate purification and reduce the yield of the desired product. The use of a protecting group on the nitrogen would add steps, negating the primary advantage of this route.

    • Safety: The use of strong bases like LDA requires stringent anhydrous conditions and careful handling. Methyl iodide is a known hazardous substance[2][8][9][10][11][12].

Logical Flow Diagram:

Caption: Hypothetical workflow for the direct alkylation of 4-cyanopiperidine.

Method 2: Multi-Step Synthesis from 1-Boc-4-piperidone

This pathway involves a more controlled, multi-step sequence starting from N-Boc-4-piperidone, a common and versatile building block in organic synthesis[3][13][14][15][16][17].

Experimental Protocol:

  • Grignard Reaction: 1-Boc-4-piperidone is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, 1-Boc-4-hydroxy-4-methylpiperidine.

  • Cyanation: The hydroxyl group is then displaced by a cyanide group. This can be achieved using various cyanation reagents, with trimethylsilyl cyanide (TMSCN) being a common choice for its milder reaction conditions compared to sodium or potassium cyanide[4][5][18].

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid, which concurrently forms the desired hydrochloride salt.

Causality Behind Experimental Choices:

The use of the Boc protecting group is crucial as it prevents side reactions at the piperidine nitrogen and allows for selective transformations at the 4-position. The Grignard reaction is a classic and reliable method for installing the methyl group. The choice of TMSCN for cyanation can offer better solubility in organic solvents and potentially higher yields compared to inorganic cyanides.

Cost-Benefit Analysis:

  • Benefits:

    • Control and Predictability: This route offers a higher degree of control, with each step being a well-established and predictable transformation. This leads to a more reliable synthesis with potentially higher overall yields of the pure product.

    • Readily Available Starting Material: 1-Boc-4-piperidone is a widely available and moderately priced starting material[3][14][15][16].

    • Versatility: The intermediate, 1-Boc-4-hydroxy-4-methylpiperidine, could potentially be used in the synthesis of other 4-substituted piperidine derivatives.

  • Drawbacks:

    • Longer Route: The multi-step nature of this synthesis increases the overall time and labor required.

    • Higher Reagent Cost: While the starting material is reasonably priced, reagents like trimethylsilyl cyanide can be more expensive than simpler cyanide sources like sodium cyanide[4][5][18][19][20][21][22].

    • Safety: This route still involves hazardous reagents, including Grignard reagents and cyanide sources, requiring appropriate safety precautions.

Logical Flow Diagram:

Caption: Workflow for the multi-step synthesis of this compound.

Conclusion and Recommendation

For researchers requiring a reliable and predictable synthesis of this compound, the multi-step route starting from 1-Boc-4-piperidone is the recommended approach. Despite being longer, it relies on well-established reactions, offering greater control and a higher likelihood of success, which is often paramount in a research and development setting.

The direct alkylation of 4-cyanopiperidine, while attractive for its conciseness, remains a speculative route with significant challenges to overcome, most notably the control of N- vs. C-alkylation. However, for process chemists focused on optimizing large-scale production, developing a robust and high-yielding direct alkylation method could offer substantial cost savings in the long run.

Ultimately, the choice of synthetic route will depend on the specific priorities of the project, balancing the need for reliability and speed with considerations of cost, scale, and the appetite for process development. This guide provides the foundational data to make that decision an informed one.

References

A Comparative Guide to the Characterization of Novel Compounds Derived from 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational pre-organization and ability to engage in key binding interactions make it a privileged structure in drug design. 4-Methylpiperidine-4-carbonitrile hydrochloride serves as a versatile and readily available starting material, offering multiple avenues for chemical modification to generate diverse libraries of compounds with potential biological activities. The presence of a secondary amine and a nitrile group on a stereochemically defined quaternary center provides a unique opportunity for the synthesis of novel derivatives with finely tuned pharmacological profiles.

This guide presents a comparative analysis of two proposed series of novel compounds derived from this compound: N-Aryl Derivatives (Series A) and 4-(Aminomethyl)-4-methylpiperidine Derivatives (Series B) . We will delve into the synthetic rationale, provide detailed experimental protocols for their preparation and characterization, and present a comparative analysis of their potential biological activities against relevant alternatives, supported by data from analogous compounds found in the literature.

Synthetic Strategy and Rationale

The derivatization of this compound can be strategically approached by targeting its two reactive functional groups: the secondary amine of the piperidine ring and the cyano group.

  • Series A: N-Aryl Derivatives via Buchwald-Hartwig Amination. The introduction of various aryl and heteroaryl substituents on the piperidine nitrogen can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.[1][2][3] This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the electronic and steric properties of the aromatic substituent.

  • Series B: 4-(Aminomethyl)-4-methylpiperidine Derivatives via Nitrile Reduction. The nitrile group can be reduced to a primary amine, yielding a 4-(aminomethyl) derivative. This transformation introduces a new basic center and a handle for further functionalization, such as amidation or sulfonylation, to probe interactions with different biological targets. The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, often achieved with high efficiency using reagents like lithium aluminum hydride (LiAlH₄).[4][5]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of the proposed novel compound series.

Protocol 1: Synthesis of N-Aryl-4-cyano-4-methylpiperidines (Series A)

This protocol describes a general procedure for the N-arylation of 4-Methylpiperidine-4-carbonitrile with an aryl bromide using a palladium catalyst.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Free Base Preparation: Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq). Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reactants: Add the aryl bromide (1.0 eq) and the 4-Methylpiperidine-4-carbonitrile free base (1.2 eq) followed by anhydrous, degassed toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Synthesis of 4-(Aminomethyl)-4-methylpiperidine Derivatives (Series B)

This protocol details the reduction of the nitrile group of an N-substituted-4-cyano-4-methylpiperidine to a primary amine.

Materials:

  • N-Aryl-4-cyano-4-methylpiperidine (from Series A)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-Aryl-4-cyano-4-methylpiperidine (1.0 eq) in anhydrous diethyl ether.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add LiAlH₄ (1.5 eq) portion-wise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid precipitate and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous sodium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

Characterization of Novel Compounds

A comprehensive characterization of the synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the novel compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of N-H stretching bands for the amine in Series B.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Comparative Analysis of Biological Activity

While the biological activity of the proposed novel compounds would need to be determined experimentally, we can extrapolate potential activities and compare them to existing compounds based on data from structurally similar molecules reported in the scientific literature. Given the prevalence of the piperidine scaffold in centrally active agents and antimicrobial drugs, we will focus our comparative analysis on these two areas.

Antifungal Activity

Numerous piperidine derivatives have been investigated for their antifungal properties.[6][7] For instance, a series of 4-aminopiperidines have shown potent activity against clinically relevant fungal isolates like Candida spp. and Aspergillus spp.[6]

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatusPutative Mechanism of Action
Proposed Series B Derivative Predicted: 1-8Predicted: 1-8Inhibition of ergosterol biosynthesis
Amorolfine Hydrochloride 4.04.0Ergosterol biosynthesis inhibitor[6]
Voriconazole 1-41-4Ergosterol biosynthesis inhibitor[6]

The predicted activity of the proposed Series B derivatives is based on the potent antifungal activity observed for N-substituted 4-aminopiperidines.[6] The introduction of a primary amine at the 4-position could lead to compounds with significant antifungal efficacy, potentially comparable to existing drugs like amorolfine and voriconazole.

Antibacterial Activity

The piperidine moiety is also a key component of many antibacterial agents.[8] For example, novel piperazinylquinoline derivatives have demonstrated potent and selective activity against Staphylococcus aureus.[9]

Table 2: Comparative Antibacterial Activity (MIC in µM)

CompoundStaphylococcus aureusPutative Mechanism of Action
Proposed Series A Derivative Predicted: 5-20Inhibition of bacterial enzymes (e.g., DNA gyrase)
Ciprofloxacin 0.25-1DNA gyrase inhibitor
Linezolid 1-4Protein synthesis inhibitor

The predicted antibacterial activity for the proposed N-Aryl derivatives of Series A is based on the activity of similar N-arylpiperidine and piperazine scaffolds. While likely not as potent as established antibiotics like ciprofloxacin, they may represent a novel class of antibacterial agents worthy of further investigation.

Visualization of Synthetic Pathways and Workflows

Synthetic Pathway for Series A and B

Synthesis_Pathway A 4-Methylpiperidine-4-carbonitrile Hydrochloride B Free Base (4-Methylpiperidine-4-carbonitrile) A->B NaHCO₃ C Series A: N-Aryl-4-cyano-4-methylpiperidine B->C Buchwald-Hartwig Amination (Ar-Br, Pd₂(dba)₃, Xantphos) D Series B: N-Aryl-4-(aminomethyl)-4-methylpiperidine C->D Nitrile Reduction (LiAlH₄)

Caption: Synthetic route to novel piperidine derivatives.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_bioassay Biological Evaluation Syn Synthesized Compound Pur Purified Compound Syn->Pur Column Chromatography NMR ¹H & ¹³C NMR Pur->NMR MS HRMS Pur->MS IR IR Spectroscopy Pur->IR HPLC HPLC Purity Pur->HPLC AntiF Antifungal Assay HPLC->AntiF Purity >95% AntiB Antibacterial Assay HPLC->AntiB Purity >95%

Caption: Workflow for compound characterization.

Conclusion

This compound is a promising starting material for the development of novel bioactive compounds. The synthetic routes outlined in this guide, focusing on N-arylation and nitrile reduction, provide a framework for generating diverse libraries of piperidine derivatives. The comparative analysis, based on existing literature, suggests that these novel compounds could exhibit significant antifungal and antibacterial activities. The detailed experimental protocols and characterization workflows provide a solid foundation for researchers to synthesize and evaluate these and other derivatives, paving the way for the discovery of new therapeutic agents.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Methylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Core Safety Directives

Hazard ClassGHS Hazard StatementsSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed.Warning
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.
Specific Target Organ ToxicityH335: May cause respiratory irritation.

This guide is intended for trained laboratory personnel. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.

Welcome to a comprehensive guide on the safe handling of 4-Methylpiperidine-4-carbonitrile hydrochloride (CAS No. 948894-26-6). As a key intermediate in various research and development pipelines, understanding its properties and the necessary precautions is paramount to ensuring a safe and productive laboratory environment. This document, crafted by senior application scientists, moves beyond a simple checklist to provide a deep, causal understanding of the "why" behind each safety recommendation, empowering you to work with confidence and precision.

Understanding the Hazard Profile: More Than Just a Powder

This compound is a solid substance that presents a multi-faceted hazard profile.[1][2][3][4] Its primary risks stem from its potential to cause harm if ingested, absorbed through the skin, or inhaled.[1][2][3][4] Furthermore, it is a known skin and eye irritant and can cause irritation to the respiratory system.[1][2][3][4] The hydrochloride salt form also implies a degree of corrosivity, particularly in the presence of moisture.

The nitrile functional group (-C≡N) warrants special attention. While this compound is not as acutely toxic as inorganic cyanides, the potential for hazardous reactions or decomposition, especially under harsh conditions (e.g., strong acids, high heat), cannot be entirely dismissed. The piperidine ring, a common motif in bioactive molecules, can also contribute to the compound's physiological effects.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even considered, a robust framework of engineering and administrative controls must be in place. These are the most effective measures for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder must be conducted within a certified and properly functioning chemical fume hood.[4][5] This is non-negotiable. The fume hood's constant airflow will prevent the inhalation of fine particulates and any potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[6]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. This SOP should be readily accessible to all personnel.

  • Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in the SOP. This training should be documented.

  • Restricted Access: Limit access to the areas where this compound is stored and handled to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final layer of protection and must be selected and used correctly. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes and Face ANSI-approved safety goggles and a face shield.[4][8]Goggles protect against dust particles, while a face shield offers an additional layer of protection against splashes, especially when preparing solutions.
Hands Chemical-resistant nitrile gloves.[4]Nitrile gloves provide good protection against a wide range of chemicals, including many powdered substances.[9][10] Always double-glove for added safety. Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[6]
Body A fully buttoned, long-sleeved laboratory coat.[4]A lab coat protects your skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary.For operations that could generate significant dust, such as large-scale transfers, a respirator with an appropriate cartridge for organic vapors and particulates should be considered. Consult with your institution's environmental health and safety (EHS) department for a proper risk assessment and fit-testing.[4]

Step-by-Step Handling Protocol: A Workflow for Safety

The following protocol outlines the essential steps for safely handling this compound powder.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and SOP prep_ppe Don PPE Correctly prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Detailed Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the laboratory-specific Standard Operating Procedure (SOP).

    • Don all required personal protective equipment (PPE) as outlined in the table above.

    • Ensure the chemical fume hood is operational, with the sash at the appropriate height.

    • Prepare the designated work area by laying down absorbent bench paper.[11]

  • Handling:

    • Carefully weigh the desired amount of this compound in the fume hood. Use a tared weigh boat or paper.

    • Slowly and carefully transfer the powder to the reaction vessel to minimize dust generation.

    • If preparing a solution, add the solvent to the powder slowly while stirring.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.

    • Segregate all waste materials. Contaminated gloves, bench paper, and other disposable items should be placed in a clearly labeled hazardous waste container.

    • Carefully remove and dispose of PPE in the designated waste stream.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared, Act Swiftly

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.[1]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain.[8] Uncontaminated nitrile gloves can often be recycled through specialized programs, but any gloves that have come into contact with this chemical must be treated as hazardous waste.[13]

Logical Relationships in Safety Protocol

Safety_Logic substance Chemical Hazard (4-Methylpiperidine-4-carbonitrile HCl) controls Primary Controls (Fume Hood, SOPs) substance->controls mitigates exposure Potential Exposure substance->exposure ppe Secondary Controls (PPE) controls->ppe complements safe_handling Safe Handling and Disposal ppe->safe_handling enables safe_handling->exposure prevents

This diagram illustrates the hierarchical nature of laboratory safety. The inherent hazards of the substance are first addressed by robust primary controls. PPE acts as a crucial secondary barrier. Together, these enable safe handling practices, which in turn prevent exposure.

By understanding and implementing these comprehensive safety measures, researchers, scientists, and drug development professionals can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpiperidine-4-carbonitrile hydrochloride
Reactant of Route 2
4-Methylpiperidine-4-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.